Product packaging for Rubidium selenide(Cat. No.:CAS No. 31052-43-4)

Rubidium selenide

Cat. No.: B1605171
CAS No.: 31052-43-4
M. Wt: 249.91 g/mol
InChI Key: FQJOSIUDOWCYLV-UHFFFAOYSA-N
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Description

Contextualization within Alkali Metal Chalcogenide Research and Broader Selenide (B1212193) Systems

Rubidium selenide is a key compound within the broader family of alkali metal chalcogenides, which have the general formula M₂X, where M is an alkali metal (Li, Na, K, Rb, Cs) and X is a chalcogen (O, S, Se, Te). worldscientific.com Research into this group is driven by the systematic variation in physical and chemical properties that occurs with changes in the alkali metal cation and the chalcogen anion. These compounds are typically ionic and share similar crystal structures, most commonly the antifluorite structure. worldscientific.com

Within the alkali metal selenides (M₂Se), properties such as melting point and bandgap energy show distinct trends. For instance, as the size of the alkali metal cation increases from lithium to cesium, the ionic interactions generally weaken. This compound, with its relatively large cation, fits into this systematic study, providing a crucial data point for understanding these trends. worldscientific.com First-principles studies have investigated the structural and electronic properties of these compounds, finding that rubidium chalcogenides, including Rb₂Se, typically exhibit indirect bandgaps. worldscientific.com

Compared to broader selenide systems, such as transition metal selenides (e.g., Ag₂Se, FeSe) or covalent selenides (e.g., GaSe, InSe), this compound is distinguished by its highly ionic bonding nature and its three-dimensional crystalline structure. rsc.org Unlike the layered structures of many covalent selenides, Rb₂Se's cubic antifluorite structure influences its charge transport properties. The study of ternary and quaternary selenide systems, such as RbLnSe₂ (where Ln is a rare-earth element) and RbₓAg₁₋ₓSe, further situates Rb₂Se as a foundational component for creating new materials with tailored electronic, optical, and magnetic properties. rsc.orgresearchgate.net For example, alloying Rb₂Se with silver selenide (Ag₂Se) has been investigated to engineer materials with improved thermoelectric and photocatalytic capabilities. rsc.org

Theoretical Foundations and Research Impetus for this compound Investigations

The primary impetus for research into this compound stems from its semiconductor properties and its potential use in various technological applications. echemi.com Theoretical investigations, particularly those employing Density Functional Theory (DFT), have been crucial in predicting and understanding its electronic structure and physical characteristics. worldscientific.comrsc.org

Calculations of its electronic band structure have predicted a bandgap in the range of 1.41–2.8 eV, a value that is suitable for various optoelectronic and photovoltaic applications. rsc.org This positions Rb₂Se as a material of interest for use in solar cells, where it can function as an absorber layer or enhance light absorption when combined with other materials like cesium selenide (Cs₂Se). echemi.comwikipedia.org Its cubic crystal structure is considered advantageous for efficient charge transport.

The theoretical exploration of alloying Rb₂Se with other compounds, such as Ag₂Se, is driven by the goal of tuning material properties. rsc.org Studies predict that such alloys (RbₓAg₁₋ₓSe) are thermodynamically and mechanically stable, with a bandgap that can be systematically varied with the rubidium content. rsc.org This tunability is a significant motivator for research, as it opens the possibility of designing materials for specific energy conversion applications, including photocatalytic water splitting. rsc.org

Furthermore, this compound serves as a component in more complex materials exhibiting advanced phenomena. For example, it acts as an intercalation agent in iron-based superconductors like RbₓFe₂₋ᵧSe₂. In these materials, layers of rubidium ions separate the iron-selenide layers, influencing the electronic interactions that lead to superconductivity at relatively high temperatures. frontiersin.org This role provides a strong incentive for fundamental research into the synthesis and properties of Rb₂Se as a precursor for novel superconducting materials. The study of Rb₂Se nanoparticles has also opened avenues in catalysis and sensing. nanorh.com

Historical Trajectories and Key Milestones in this compound-Related Academic Research

The history of this compound research is intrinsically linked to the discovery of its constituent elements. Selenium was discovered in 1817 by Jöns Jacob Berzelius, and its semiconductor properties quickly gained scientific attention. Rubidium was discovered later, in 1861, by Robert Bunsen and Gustav Kirchhoff using the then-new technique of flame spectroscopy. wikipedia.orgchemicool.com They named it after the Latin rubidus (deep red) for the characteristic lines in its emission spectrum. rsc.org

Early synthesis of this compound was achieved through several methods. These included direct solid-state reactions between stoichiometric amounts of rubidium and selenium, reactions of metallic rubidium with mercury selenide (HgSe) in liquid ammonia (B1221849), and dissolving hydrogen selenide (H₂Se) in a rubidium hydroxide (B78521) solution. wikipedia.orgsmolecule.com These early efforts established that Rb₂Se is a white, crystalline solid with a cubic antifluorite structure. smolecule.com Structural analysis confirmed its space group as Fm-3m and determined its lattice parameter.

Initial research focused on its place within inorganic and chalcogenide chemistry. However, by the late 20th century, the focus of academic research shifted towards its potential in materials science. This was driven by a growing understanding of its electronic and optical properties. A significant milestone was the investigation of its use in photovoltaic cells, often in conjunction with cesium selenide, to improve energy conversion efficiencies. wikipedia.orgsmolecule.com

More recently, research has expanded into new areas. One notable development is the use of this compound in the field of superconductivity, specifically as an intercalating agent in iron selenide (FeSe) superconductors. frontiersin.org The resulting compounds, such as RbₓFe₂₋ᵧSe₂, exhibit superconducting transitions at temperatures up to 45 K. Theoretical studies using DFT have also become a key research trajectory, allowing for the prediction of properties of new Rb₂Se-based alloys for thermoelectric and photocatalytic applications. worldscientific.comrsc.org The exploration of this compound nanoparticles for catalysis and electronic devices represents the current frontier of research on this compound. nanorh.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula Rb₂Se wikipedia.org
Molar Mass 249.89 g/mol wikipedia.org
Appearance White, colorless, highly hygroscopic cubic crystals wikipedia.orgchemister.ru
Density 3.16 - 3.22 g/cm³ shef.ac.uk
Melting Point 733 °C (1006 K) wikipedia.orgchemister.ru
Crystal Structure Cubic, Antifluorite wikipedia.orgsmolecule.com
Space Group Fm-3m
Lattice Parameter a = 801.0 pm wikipedia.orgsmolecule.com
Solubility in Water Hydrolyzes wikipedia.org

Table 2: Comparison of Rubidium Chalcogenides (Rb₂X, where X = S, Se, Te)

PropertyRubidium Sulfide (Rb₂S)This compound (Rb₂Se)Rubidium Telluride (Rb₂Te)
Melting Point ~900°C 732°C ~600°C
Density ( kg/m ³) ~3100 3220 shef.ac.uk~3400
Band Gap (approx.) ~3.5 eV ~2.8 eV ~1.5 eV

Note: The trends show that as the anion size increases (S < Se < Te), the melting point decreases due to weaker ionic interactions, while the bandgap also narrows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Rb2Se B1605171 Rubidium selenide CAS No. 31052-43-4

Properties

CAS No.

31052-43-4

Molecular Formula

Rb2Se

Molecular Weight

249.91 g/mol

IUPAC Name

rubidium(1+);selenium(2-)

InChI

InChI=1S/2Rb.Se/q2*+1;-2

InChI Key

FQJOSIUDOWCYLV-UHFFFAOYSA-N

SMILES

[Se-2].[Rb+].[Rb+]

Canonical SMILES

[Se-2].[Rb+].[Rb+]

Other CAS No.

31052-43-4

Origin of Product

United States

Advanced Methodologies for Rubidium Selenide Synthesis and Crystal Growth

Controlled Synthesis of Bulk Rubidium Selenide (B1212193) Phases

The creation of high-purity, crystalline rubidium selenide (Rb₂Se) is foundational for investigating its properties and potential applications. Bulk synthesis methods are primarily centered around high-temperature solid-state reactions and solution-based chemical approaches, each offering distinct advantages in terms of scalability, purity, and crystalline quality.

High-Temperature Solid-State Reaction Pathways for Rb₂Se

High-temperature solid-state synthesis represents a conventional and effective route for producing polycrystalline this compound. This method relies on the direct reaction of elemental precursors at elevated temperatures to overcome kinetic barriers and facilitate the formation of the thermodynamically stable Rb₂Se phase.

A primary pathway involves the direct combination of stoichiometric amounts of high-purity rubidium (Rb) metal and selenium (Se) powder. The reactants, in a precise 2:1 molar ratio, are typically sealed in an inert container, such as a quartz ampule, under vacuum or an inert atmosphere like argon to prevent the highly reactive rubidium from oxidizing. chalcogen.ro The sealed ampule is then heated in a furnace to temperatures around 800°C. chalcogen.ro At this temperature, the elements react directly to form this compound. Post-synthesis, techniques like X-ray Diffraction (XRD) are employed to confirm the phase purity and crystalline structure of the resulting product. chalcogen.ro

An alternative solid-state method involves a metathesis reaction using mercury selenide (HgSe). In this process, metallic rubidium reacts with mercury selenide, displacing the mercury to form the more thermodynamically stable this compound. chalcogen.rosemanticscholar.org This reaction is often carried out in a solvent like liquid ammonia (B1221849) to facilitate the interaction between the reactants. chalcogen.ro

Solution-Based and Solvothermal Synthesis Approaches for this compound

Solution-based methods offer an alternative to high-temperature solid-state reactions, often allowing for synthesis at lower temperatures and providing better control over particle size and morphology.

One prominent solution-based route is the reaction between rubidium hydroxide (B78521) (RbOH) and hydrogen selenide (H₂Se). chalcogen.rosemanticscholar.org In this process, a stream of gaseous hydrogen selenide is passed through an aqueous solution of rubidium hydroxide. The reaction proceeds in two steps: first forming rubidium hydroselenide (RbHSe), which then reacts with additional rubidium hydroxide to yield the final this compound product and water. semanticscholar.org

Another significant method, which can be classified as a solvothermal approach, involves the direct reaction of elemental rubidium and selenium in liquid ammonia. chalcogen.ro Liquid ammonia serves as an excellent solvent for alkali metals, creating a solvated electron solution that is highly reactive. This facilitates a controlled reaction with selenium powder at the low temperature of liquid ammonia's boiling point (-33 °C), leading to the formation of Rb₂Se. chalcogen.ro While solvothermal techniques are widely used for various transition metal selenides, specific high-pressure solvothermal syntheses for Rb₂Se are less commonly documented. mdpi.com

Synthesis Method Precursors Typical Reaction Conditions Key Advantages Reference(s)
High-Temperature Solid-State Rubidium (metal), Selenium (powder)800°C, Inert Atmosphere/VacuumHigh yield, High crystallinity chalcogen.ro
Metathesis Reaction Rubidium (metal), Mercury Selenide (HgSe)Carried out in liquid ammoniaAvoids direct handling of elemental Se at high temp. chalcogen.rosemanticscholar.org
Aqueous Solution Rubidium Hydroxide (RbOH), Hydrogen Selenide (H₂Se)Room temperature, Aqueous solutionLow temperature, Good control over stoichiometry chalcogen.rosemanticscholar.org
Liquid Ammonia Synthesis Rubidium (metal), Selenium (powder)-33°C (Boiling point of NH₃)Very low temperature, High reactivity chalcogen.ro

Precursor Chemistry and Stoichiometric Control in this compound Fabrication

The purity and phase of the final this compound product are critically dependent on the quality of the precursors and the precise control of their stoichiometry. The target compound, Rb₂Se, has a fixed atomic ratio of two rubidium atoms to one selenium atom. Any deviation from this 2:1 molar ratio during synthesis can lead to the formation of undesirable secondary phases, such as polyselenides or unreacted starting materials.

In solid-state synthesis, high-purity elemental rubidium and selenium are required. chalcogen.ro The high reactivity of rubidium metal necessitates handling in an inert environment (e.g., a glovebox) to prevent the formation of oxides or hydroxides that would act as impurities. For solution-based methods, the concentration of the rubidium hydroxide solution and the flow rate of hydrogen selenide gas must be carefully calibrated to maintain the correct stoichiometric balance throughout the reaction. chalcogen.rosemanticscholar.org

Precise stoichiometric control is therefore a cornerstone of successful Rb₂Se fabrication, ensuring the synthesis of a single-phase material with the desired physical and electronic properties. chalcogen.ro

Precursor Chemical Formula Role in Synthesis Relevant Synthesis Method(s)
RubidiumRbSource of Rubidium ions (Rb⁺)High-Temperature Solid-State, Liquid Ammonia
SeleniumSeSource of Selenide ions (Se²⁻)High-Temperature Solid-State, Liquid Ammonia
Rubidium HydroxideRbOHSource of Rb⁺ and basic mediumAqueous Solution
Hydrogen SelenideH₂SeSource of Se²⁻Aqueous Solution
Mercury SelenideHgSeSelenide source in metathesisSolid-State Metathesis

Epitaxial Growth Techniques for this compound Thin Films

The fabrication of thin films with high crystalline quality and controlled orientation is essential for integrating this compound into electronic and optoelectronic devices. Epitaxial growth techniques, such as Molecular Beam Epitaxy (MBE) and Pulsed Laser Deposition (PLD), are advanced methods for achieving such films.

Molecular Beam Epitaxy (MBE) of this compound Heterostructures

Molecular Beam Epitaxy is an ultra-high vacuum (UHV) deposition technique that allows for the growth of single-crystal thin films with atomic-layer precision. While detailed experimental reports specifically on the MBE growth of this compound are not widespread, the principles of the technique are applicable, and it has been suggested as a suitable method for producing Rb₂Se thin films. semanticscholar.org

In a hypothetical MBE process for Rb₂Se, high-purity elemental rubidium and selenium would be used as the source materials. Specialized effusion cells, including valved sources designed for high vapor pressure elements like rubidium, would be heated to generate atomic or molecular beams of each element. mbe-komponenten.de These beams are directed onto a heated single-crystal substrate within the UHV chamber. The substrate provides a crystalline template, and by carefully controlling the substrate temperature and the flux (rate of arrival) of the rubidium and selenium beams, layer-by-layer epitaxial growth of Rb₂Se can be achieved. Reflection High-Energy Electron Diffraction (RHEED) can be used in-situ to monitor the crystal structure and growth mode of the film in real-time. This technique is widely used for growing other selenide compounds, such as In₂Se₃ and NbSe₂, demonstrating its capability for producing high-quality chalcogenide layers. nih.govnii.ac.jp

Pulsed Laser Deposition (PLD) for this compound Film Formation

Pulsed Laser Deposition is a versatile physical vapor deposition technique where a high-power pulsed laser is used to ablate material from a target, which then deposits onto a substrate to form a thin film. mdpi.comrsc.org This method is particularly advantageous for materials with complex stoichiometries because the ablation process can transfer the composition of the target to the film congruently. mdpi.com

For the formation of this compound films via PLD, a dense, stoichiometric Rb₂Se target would first be synthesized, likely through a solid-state reaction. This target would be placed in a vacuum chamber and irradiated with a pulsed laser (e.g., a Nd:YAG or excimer laser). chalcogen.ro The intense laser pulses vaporize the target material, creating a plasma plume that expands towards a heated substrate. The energetic species in the plume condense on the substrate, forming a thin film. Key parameters that influence the film's quality, such as laser energy density, background gas pressure, and substrate temperature, would need to be optimized. aip.org While PLD is a common method for various chalcogenide thin films, chalcogen.roresearchgate.net a recently developed hybrid PLD approach, which combines laser ablation with an organo-chalcogen precursor gas, has shown promise for growing alkaline metal chalcogenides, and could potentially be adapted for selenides like Rb₂Se. researchgate.net

Chemical Vapor Deposition (CVD) Strategies for this compound

Chemical Vapor Deposition (CVD) is a widely utilized technique for producing high-quality thin films of various materials, including metal selenides. The process involves the reaction of volatile precursor compounds in the gas phase, which then decompose on a heated substrate to form a solid film. For metal selenides like tungsten selenide (WSe2) and tin selenide (SnSe2), CVD has been successfully employed using precursors such as metal chlorides (e.g., WCl6) and organoselenium compounds (e.g., diethyl selenide). rsc.orgacs.org The growth parameters, including substrate temperature, precursor flow rates, and pressure, are critical for controlling the film's crystallinity, morphology, and thickness. nih.govpdx.edu

However, the application of conventional CVD for depositing rubidium-containing compounds, including this compound, presents significant challenges. A primary obstacle is the high volatility of rubidium precursors and intermediate oxide species at elevated temperatures, which complicates controlled deposition and film stability. Research on the direct CVD of this compound is not widely reported in the literature. Strategies to overcome these challenges might involve the development of novel, less volatile single-source precursors that contain both rubidium and selenium in one molecule. Another approach could be low-pressure CVD (LPCVD) to enhance the transport of less volatile precursors or atomic layer deposition (ALD), which offers more precise control at potentially lower temperatures. acs.org

Atomic Layer Deposition (ALD) for Rubidium-Containing Thin Films

Atomic Layer Deposition (ALD) has emerged as a powerful technique for depositing ultra-thin, conformal films with precise thickness control at the atomic level. Unlike CVD, ALD separates the precursor exposures into a sequence of self-limiting surface reactions, which allows for lower deposition temperatures and exceptional control over film composition. pdx.edufrontiersin.org This method has recently been extended to include the deposition of highly reactive alkali metals like rubidium. researchgate.net

The breakthrough in this area involves the use of specialized precursors that are sufficiently volatile and reactive for the ALD process. Rubidium t-butoxide (RbOtBu) has been identified as a promising precursor, exhibiting self-limiting growth behavior similar to its lithium, sodium, and potassium counterparts. researchgate.netresearchgate.net This has enabled the controlled deposition of rubidium-containing oxide thin films as a proof-of-concept. researchgate.netsmolecule.com For instance, rubidium has been successfully incorporated into titanium oxide (Rb:TiOx) and niobium oxide (Rb:NbOx) films. researchgate.net In the Rb:TiOx system, rubidium content can be controllably doped up to 20%, while in the Rb:NbOx system, it can be introduced as a major component. researchgate.netsmolecule.com

The development of ALD processes for rubidium is significant as it opens pathways to fabricate novel thin-film materials and devices. For example, the perovskite phase of rubidium niobate (RbNbO3), which is not attainable in bulk form under ambient conditions, has been stabilized as a thin film using this technique. researchgate.net This demonstrates the potential of ALD to create metastable and complex rubidium-containing compounds, which could foreseeably include this compound, provided a suitable selenium co-reactant and process window are developed.

ALD SystemRubidium PrecursorMetal Co-PrecursorOxygen SourceDeposition Temperature (°C)Key FindingReference
Rb-Ti-ORubidium t-butoxide (RbOtBu)Titanium isopropoxide (TTIP)H₂O150-250Controllable Rb doping up to 20% in TiOx films. researchgate.net
Rb-Nb-ORubidium t-butoxide (RbOtBu)Niobium ethoxide (Nb(OEt)₅)H₂O150-250Stabilization of perovskite RbNbO₃ thin films. researchgate.net

Advanced Single Crystal Growth of this compound and Related Compounds

Bridgman and Czochralski Methods for this compound Crystals

The Bridgman (often called Bridgman-Stockbarger) and Czochralski methods are two prominent melt-growth techniques for producing large, high-quality single crystals. sci-hub.seunipress.waw.pl Both are crucial for obtaining bulk crystals for fundamental property measurements and technological applications.

The Bridgman method involves melting a polycrystalline material in a crucible, which is then slowly moved through a controlled temperature gradient. wikipedia.orgmdpi.com As the crucible moves from the hot zone to the cold zone, crystallization initiates at the cooler end, ideally from a seed crystal, and progresses through the melt, forming a single crystal ingot. wikipedia.orgnasa.gov This technique is adaptable for a wide range of materials, including semiconductors and various metal halides. sci-hub.seaip.org While there is no specific literature detailing the growth of this compound crystals via this method, it has been successfully used for related complex compounds, such as growing large, transparent single crystals of Rb2Na(NO3)3. researchgate.net

The Czochralski method is a crystal pulling technique where a seed crystal is dipped into a melt and slowly withdrawn while rotating. unipress.waw.plwikipedia.org The melt solidifies on the seed, and by carefully controlling the pull rate, rotation speed, and temperature, a large cylindrical single crystal (boule) is formed. cityu.edu.hk This method is famous for producing the majority of semiconductor-grade silicon. wikipedia.orgcityu.edu.hk Its primary advantage is that the growing crystal is not in contact with the crucible walls (except at the melt surface), which minimizes stress and contamination. nasa.gov The Czochralski method has been applied to grow single crystals of related materials, such as the ferroelectric compound Rb2CdI4, demonstrating its applicability to complex rubidium-containing halides. wikipedia.org Application of these established melt-growth techniques to this compound would depend on its melting behavior, vapor pressure at the melting point, and chemical reactivity with crucible materials.

Flux Growth and Vapor Transport Methods for this compound Crystals

For materials that are incongruent melters, have very high melting points, or are highly volatile, flux growth and chemical vapor transport offer powerful alternatives to direct melt growth. arxiv.org

The flux growth method is analogous to growing crystals from a high-temperature solution. nih.govarxiv.org The material to be crystallized is dissolved in a solvent, or "flux," at a high temperature. mdpi.com By slowly cooling the solution or by evaporating the flux, the solution becomes supersaturated, leading to the nucleation and growth of single crystals. cityu.edu.hk A key advantage is that crystal growth occurs at temperatures well below the material's melting point. arxiv.org This technique has been successfully employed to synthesize single crystals of a series of layered rubidium rare-earth selenides with the formula RbLnSe2 (where Ln is a lanthanide element like La, Ce, Gd, etc.). researchgate.net In this research, a reactive flux method at 1173 K was used to produce isostructural crystals of RbLnSe2, which adopt the α-NaFeO2 structure type. researchgate.net

Chemical Vapor Transport (CVT) is a method where a solid material is transported through the gas phase to a different location within a sealed reaction vessel (typically a quartz ampoule) and deposited as crystals. aip.orgarxiv.org This is achieved by establishing a temperature gradient and using a transport agent, a volatile chemical that reversibly reacts with the solid material to form a gaseous species. researchgate.netmpg.de The gaseous complex diffuses to the cooler end of the ampoule, where the reverse reaction occurs, depositing the material as single crystals. mpg.dersc.org CVT is particularly effective for growing high-quality crystals of chalcogenides and other layered materials. aip.org While direct reports on CVT of this compound are scarce, the technique has been used to grow crystals of related alkali metal compounds, such as the alkali metal tungsten bronzes MxWO3−x (where M=K, Rb, Cs). researchgate.net

Nanostructured this compound Architectures: Synthesis and Control

Colloidal Synthesis of this compound Nanoparticles

Colloidal synthesis methods are solution-based, bottom-up approaches that offer excellent control over the size, shape, and composition of nanoparticles. nih.govchalmers.se These techniques typically involve the reduction or decomposition of molecular precursors in a high-boiling-point solvent in the presence of capping agents or surfactants, which control particle growth and prevent aggregation. rsc.org

While extensive research exists on the colloidal synthesis of various metal selenide nanoparticles like lead selenide (PbSe) and copper selenide (CuSe), specific reports detailing the colloidal synthesis of this compound (Rb2Se) nanoparticles are limited. frontiersin.orgnih.gov However, established chemical methods for synthesizing bulk this compound provide a foundation for developing nanoscale synthetic routes.

A classical and widely reported method to produce this compound is through the direct stoichiometric reaction of metallic rubidium and elemental selenium in a liquid ammonia solvent. In this process, rubidium metal and selenium powder are combined in a 2:1 molar ratio under an inert atmosphere. The liquid ammonia acts as a solvent that dissolves the rubidium, facilitating its reaction with selenium to form Rb2Se. This solution-phase reaction, carried out at low temperatures, can yield fine powders of this compound. ucl.ac.uk By modifying this foundational approach, for instance, by introducing capping ligands or controlling reaction kinetics through precursor addition rates, it may be possible to control nucleation and growth to produce stable, size-controlled colloidal nanoparticles of this compound.

Template-Assisted Growth of this compound Nanowires and Nanotubes

Template-assisted synthesis is a versatile bottom-up approach for fabricating one-dimensional (1D) nanostructures with uniform diameters and high aspect ratios. mpg.de This method utilizes nanoporous materials as scaffolds to direct the growth of nanowires or nanotubes. researchgate.net While specific research detailing the synthesis of this compound nanowires via this method is not prevalent, the technique has been successfully applied to a variety of other metal selenides, suggesting its viability for Rb₂Se. koreascience.krresearchgate.net

The most common template material is anodic aluminum oxide (AAO), which features a self-organized array of parallel, cylindrical pores. researchgate.netkoreascience.kr The pore diameter and length can be precisely controlled during the electrochemical anodization process of aluminum. researchgate.net The general procedure for synthesizing metal selenide nanowires or nanotubes using an AAO template involves several key steps:

Template Preparation: Highly ordered AAO membranes are prepared through electrochemical anodization of aluminum. koreascience.kr The barrier layer at the bottom of the pores is often removed to create a through-hole membrane. koreascience.kr

Precursor Infiltration: The nanopores of the AAO template are filled with a precursor solution containing the constituent elements. For this compound, this would likely involve a solution containing soluble rubidium and selenium precursors.

Chemical Reaction: The precursors within the nanopores are converted into the desired metal selenide compound through a chemical reaction, which can be induced by heat (annealing) or other methods. mpg.de For instance, studies on copper selenide and silver selenide have demonstrated the formation of dense nanowires within AAO channels after reacting for specific times. koreascience.krresearchgate.net In the case of nickel selenide, nanotubes were preferentially formed instead of solid nanowires. koreascience.kr

Template Removal: After the nanostructures have formed, the AAO template is selectively dissolved, typically using an etchant like sodium hydroxide or phosphoric acid, to release the freestanding nanowires or nanotubes. rsc.org

The resulting 1D nanostructures are then characterized using techniques such as field emission scanning electron microscopy (FE-SEM) and transmission electron microscopy (TEM) to confirm their morphology, diameter, and structure. koreascience.krresearchgate.net The successful synthesis of various metal selenide nanostructures using this method provides a strong basis for its application to this compound.

Table 1: Examples of Metal Selenide Nanostructure Synthesis via AAO Template

CompoundResulting StructureTemplateKey Synthesis DetailsReference
Copper Selenide (CuSe)NanowiresAAOPaired-cell method with precursor solutions reacting within AAO pores. researchgate.net
Silver Selenide (Ag₂Se)NanowiresAAOSimilar paired-cell approach as for CuSe. koreascience.kr
Nickel Selenide (NiSe)NanotubesAAOPreferential formation of nanotubes over nanowires observed under similar conditions to CuSe and Ag₂Se. koreascience.kr
Tin Selenide (SnSe)NanowiresAAO (25 nm pores)Wetting the template with a precursor solution followed by annealing at 350°C for 36 hours. mpg.de

Encapsulation of this compound within Carbon Nanotubes

Carbon nanotubes (CNTs) can serve as robust, nanoscale templates or "nanoreactors" for the synthesis of 1D crystalline materials within their inner cavities. researchgate.netacs.org This encapsulation strategy protects the guest material from the external environment and can lead to the formation of unique, low-dimensional crystal structures that may be unstable in bulk form. acs.org The filling of CNTs can also modify their intrinsic electronic properties, a process known as doping. mdpi.comsciforum.net

While direct reports on the encapsulation of this compound (Rb₂Se) are scarce, extensive research has been conducted on filling single-walled carbon nanotubes (SWCNTs) with related compounds, such as other metal chalcogenides (e.g., gallium selenide, antimony selenide) and alkali metal halides (e.g., rubidium iodide). acs.orgmdpi.comnih.gov The primary method used for encapsulation is the melt-filling technique, which relies on capillary action. acs.orgnih.gov The process generally involves:

CNT Opening: The ends of the carbon nanotubes are opened, typically through an oxidation process in air or acid, to allow the filling material to enter. acs.org

Mixing and Sealing: The opened CNTs are mixed with a large excess of the material to be encapsulated in a quartz ampoule, which is then evacuated and sealed under vacuum. acs.org

Melt Infiltration: The ampoule is heated to a temperature above the melting point of the guest material. sciforum.net At this temperature, the molten substance has a low surface tension and is drawn into the hollow core of the nanotubes via capillary forces. nih.gov

Cooling and Crystallization: The sample is then slowly cooled, allowing the encapsulated material to crystallize within the confined 1D space of the nanotube. sciforum.net

The resulting heterostructures, denoted as material@CNT, can be analyzed using high-resolution transmission electron microscopy (HRTEM) to visualize the atomic chains or crystals inside the nanotubes. acs.orgmdpi.com Spectroscopic techniques are used to investigate the electronic interactions between the host CNT and the guest material. sciforum.netsciforum.net The encapsulation of electron-donating or electron-accepting compounds can induce n-type or p-type doping in the CNT, respectively, by shifting its Fermi level. mdpi.comnih.gov For example, the encapsulation of rubidium iodide, an electron donor, has been shown to cause n-doping in SWCNTs. sciforum.netnih.gov Given that rubidium is a highly electropositive element, it is anticipated that the encapsulation of this compound could also result in significant electron donation to the host carbon nanotube.

Table 2: Research Findings on Encapsulation of Related Compounds in Carbon Nanotubes

Encapsulated MaterialHost NanotubeEncapsulation MethodObserved Effect on CNTReference
Gallium Selenide (GaSe)SWCNTMelt-fillingp-doping (electron acceptor) mdpi.comsciforum.netsciforum.net
Rubidium Iodide (RbI)SWCNTMelt-fillingn-doping (electron donor), Fermi level shift of +0.2 eV mdpi.comsciforum.netnih.gov
Antimony Selenide (Sb₂Se₃)SWCNTMixed-melt growthFormation of single quasi-1D chains ([Sb₄Se₆]n) acs.org
Lead Halogenides (e.g., PbI₂)SWCNTMelt-fillingDoping effect observed sciforum.netnih.gov

In Depth Structural Analysis and Phase Behavior of Rubidium Selenide

High-Resolution Crystallographic Studies of Rubidium Selenide (B1212193) and its Polymorphs

Rubidium selenide (Rb₂Se) is an inorganic compound that crystallizes in a well-defined structure under standard conditions. wikipedia.org The primary crystal structure is the cubic antifluorite-type. wikipedia.orgsmolecule.com In this arrangement, the larger selenide anions (Se²⁻) form a face-centered cubic (FCC) lattice, while the smaller rubidium cations (Rb⁺) occupy all the tetrahedral holes within that lattice. webelements.com This results in a coordination number of 4 for rubidium, being tetrahedrally coordinated to selenium, and a coordination number of 8 for selenium. webelements.com High-resolution crystallographic studies have determined the lattice parameter for this cubic structure to be approximately a = 801.0 pm. wikipedia.orgsmolecule.com

While the antifluorite structure is the established phase for this compound, the study of potential polymorphs—different crystalline structures of the same compound—is crucial for understanding its material properties under various conditions. Polymorphism is a known phenomenon in other selenide compounds, where transitions can be induced by factors such as temperature or pressure. arxiv.orgsciencedaily.com However, detailed high-resolution studies specifically identifying or characterizing polymorphs of pure this compound are not extensively documented in the literature. The application of advanced diffraction techniques is essential to explore the existence of such alternative phases.

PropertyValue
Chemical FormulaRb₂Se
Crystal SystemCubic
Crystal StructureAntifluorite
Space GroupFm-3m
Lattice Parameter (a)801.0 pm wikipedia.org
Coordination Number (Rb)4 (Tetrahedral) webelements.com
Coordination Number (Se)8

Synchrotron X-ray Diffraction Investigations of this compound Phases

Synchrotron X-ray diffraction (SXRD) is a powerful technique for materials characterization, offering significantly higher brilliance, resolution, and flux compared to conventional laboratory X-ray sources. arizona.edusolarfuelshub.org This allows for rapid data collection and the ability to detect subtle structural details, such as weak superstructure reflections or slight lattice distortions, which are often indicative of phase transitions. arizona.edu The high intensity of synchrotron radiation enables in-situ studies, where diffraction patterns are collected as a function of temperature, pressure, or other external stimuli, providing real-time insights into structural changes. arizona.edu

While specific SXRD studies dedicated solely to this compound are not prominent, the technique is widely applied to investigate the complex phase behavior of related materials. aps.orgresearchgate.net For this compound, SXRD would be an invaluable tool to:

Search for Polymorphs: By systematically studying the material under high-pressure and high-temperature conditions, one could explore the phase diagram of Rb₂Se and potentially identify new crystalline polymorphs.

Refine Crystal Structures: The high resolution of SXRD data allows for precise determination of atomic positions and lattice parameters, leading to a more accurate and detailed structural model of any identified phase.

Analyze Phase Purity: The technique can quickly identify and quantify the presence of any impurity phases within a sample, which is critical for understanding its intrinsic properties.

Given its capabilities, synchrotron X-ray diffraction remains a key prospective method for advancing the structural understanding of this compound and its potential phase behavior.

Neutron Diffraction for Lattice Structure Elucidation in this compound

Neutron diffraction is a crystallographic technique that serves as a crucial complement to X-ray diffraction for complete lattice structure elucidation. While X-rays are scattered by an atom's electron cloud, neutrons are scattered by the atomic nucleus. This fundamental difference provides several advantages, particularly for compounds containing elements with vastly different atomic numbers.

In the case of this compound, neutron diffraction would be highly effective for several reasons:

Locating Light Elements: While not an issue for Rb₂Se, neutron diffraction is exceptionally sensitive to light elements like hydrogen, which are nearly invisible to X-rays. semanticscholar.org

Distinguishing Neighboring Elements: The neutron scattering lengths of rubidium and selenium are sufficiently different to allow for their unambiguous identification and the precise determination of their respective lattice positions. This contrasts with X-ray diffraction where scattering power is directly proportional to the number of electrons, sometimes making it difficult to distinguish between elements that are close to each other in the periodic table.

Studying Magnetic Structures: Neutrons possess a magnetic moment, making neutron diffraction an indispensable tool for determining the magnetic structure of materials.

Studies on other rubidium-containing compounds, such as rubidium tungstate, have demonstrated the power of neutron powder diffraction in refining complex structures with vacancies and multiple cation sites. rsc.org A similar investigation on this compound could confirm the antifluorite structure with high precision and would be essential for characterizing the atomic arrangements in any potential new polymorphs or non-stoichiometric phases.

Electron Diffraction Techniques for Nanoscale this compound Structures

When materials are synthesized at the nanoscale (e.g., as nanoparticles, nanowires, or thin films), their crystal structures can differ from their bulk counterparts, and they are often too small to be analyzed by conventional X-ray or neutron diffraction. Electron diffraction is the premier technique for determining the crystal structure of such nanoscale materials. nih.gov This is because electrons can be focused into a very fine probe beam and interact strongly with matter, allowing diffraction patterns to be obtained from single nanocrystals. nih.gov

Three-dimensional electron diffraction techniques, such as automated diffraction tomography (ADT), can provide complete crystal structure solutions from nano- or sub-micrometer-sized crystals. researchgate.net For this compound, this would be particularly useful for:

Characterizing the crystal structure of Rb₂Se quantum dots or nanoparticles.

Investigating the presence of stacking faults or other planar defects in nanostructured Rb₂Se.

Identifying and solving the structures of new phases that may only be stable at the nanoscale.

The application of advanced electron diffraction methods would open a new window into the structural properties of this compound at dimensions not accessible by other diffraction techniques, providing critical information for its potential use in nanotechnological applications.

Defect Chemistry and Non-Stoichiometry in this compound

Defect chemistry deals with the types, concentrations, and interactions of atomic-scale defects in crystalline solids. These defects, which disrupt the perfect periodic arrangement of atoms, are thermodynamically unavoidable and play a critical role in governing the material's electronic and ionic transport properties. Non-stoichiometry refers to a state where the elemental composition of a compound deviates from the ideal ratio predicted by its chemical formula, a condition that is intrinsically linked to the presence of lattice defects.

For an ionic compound like this compound (Rb₂Se), which has the antifluorite structure, the primary types of point defects are vacancies (missing atoms from a lattice site) and interstitials (atoms located in sites that are normally unoccupied). The formation and interaction of these defects are fundamental to understanding the material's behavior, particularly in applications involving conductivity or doping.

Vacancy Formation and Interstitial Sites in this compound Lattices

Schottky Defects: A Schottky defect in Rb₂Se would consist of a pair of rubidium vacancies (V'Rb) and one selenium vacancy (V••Se), in a 2:1 ratio to maintain charge balance. The formation can be represented by the Kröger-Vink notation:

null ⇌ 2 V'Rb + V••Se Studies on rubidium halides suggest that Schottky defects are the predominant type of vacancy defect, and a similar mechanism is expected to dominate in this compound. rsc.org The energy required to form these defects influences the material's ionic conductivity at elevated temperatures.

Frenkel Defects: A Frenkel defect involves an ion being displaced from its regular lattice site to an interstitial site. For Rb₂Se, this could involve a rubidium ion moving to an interstitial position (Rb•i), leaving behind a rubidium vacancy (V'Rb), or a selenium ion doing the same (which is less likely due to its larger size).

Interstitial Sites: The antifluorite structure contains empty octahedral sites at the center of the unit cell edges and the body center. These represent potential interstitial sites where displaced ions or impurity atoms could reside. nih.gov The stability of an atom at an interstitial site depends on its size and the energy cost of inserting it into the lattice. nih.gov

The presence and concentration of these vacancies and interstitials are crucial, as they can act as charge carriers or trapping centers, directly impacting the material's electrical properties. For instance, anion vacancies in other selenide-based materials are known to influence solar cell performance significantly. nih.gov

Defect TypeDescriptionKröger-Vink Notation
Rubidium VacancyA missing Rb⁺ ion from a lattice siteV'Rb
Selenium VacancyA missing Se²⁻ ion from a lattice siteV••Se
Rubidium InterstitialAn Rb⁺ ion at an unoccupied siteRb•i
Schottky Defect PairA charge-neutral set of vacancies2 V'Rb + V••Se

Dopant Incorporation and Site Occupancy in this compound

Doping involves the intentional introduction of foreign atoms (dopants) into a host crystal lattice to modify its properties. The way a dopant is incorporated and the specific lattice site it occupies are critical to its effect. In this compound, doping can be achieved by substituting either the rubidium or the selenium ions.

Cationic Doping (on Rb site): Rubidium sites can be substituted by other alkali metal ions. For example, doping with potassium (K⁺), which has a smaller ionic radius than rubidium (Rb⁺), would likely result in a substitutional defect where K⁺ occupies an Rb⁺ site (KRb). Doping with an aliovalent cation, such as a divalent ion like strontium (Sr²⁺), would require charge compensation, possibly through the creation of rubidium vacancies:

SrCl₂ → Sr••Rb + V'Rb + 2 ClxSe

Anionic Doping (on Se site): The selenium site can be substituted by other chalcogens. For instance, substituting selenium (Se²⁻) with tellurium (Te²⁻) would form a Rb₂(Se,Te) solid solution. Doping with a monovalent anion like chlorine (Cl⁻) would create a donor-like defect (Cl•Se) and would need to be compensated, perhaps by rubidium interstitials.

The site occupancy of a dopant is determined by factors such as its ionic radius, charge, and the chemical bonding preferences within the host lattice. researchgate.net Determining the precise location of dopant atoms, especially at low concentrations, often requires advanced characterization techniques beyond standard diffraction, such as Extended X-ray Absorption Fine Structure (EXAFS) or atom probe tomography. researchgate.net

Dopant ElementTarget SiteType of DopingPotential Defect
Potassium (K)Rubidium (Rb)Isovalent CationicKRb
Cesium (Cs)Rubidium (Rb)Isovalent CationicCsRb
Strontium (Sr)Rubidium (Rb)Aliovalent CationicSr••Rb
Sulfur (S)Selenium (Se)Isovalent AnionicSSe
Tellurium (Te)Selenium (Se)Isovalent AnionicTeSe
Chlorine (Cl)Selenium (Se)Aliovalent AnionicCl•Se

Understanding Non-Stoichiometric Deviations in this compound

While the primary and most stable form of this compound is the stoichiometric compound Rb₂Se, the broader Rubidium-Selenium (Rb-Se) system allows for the formation of non-stoichiometric compounds, particularly polyselenides. These materials incorporate chains or rings of selenium atoms, leading to a higher selenium content than in the simple selenide.

The formation of rubidium polyselenides occurs through the reaction of stoichiometric this compound with an excess of elemental selenium, often in a solvent like liquid ammonia (B1221849) or formamide. The general principle involves the cleavage of Se-Se bonds in elemental selenium and the subsequent insertion of Se atoms into the ionic lattice, forming polychalcogenide anions Seₙ²⁻.

Structurally, these polyselenide anions can adopt various configurations, from simple dumbbells (Se₂²⁻) to longer chains. The specific phase that forms is dependent on the reaction stoichiometry and conditions. While detailed crystallographic data for a wide range of rubidium polyselenides are not extensively documented in readily available literature, analysis of related alkali polyselenides suggests that the structures are complex, with the rubidium cations situated between the anionic selenium chains.

The existence of these selenium-rich phases represents the primary form of non-stoichiometric deviation in the this compound system. These compounds are distinct from defect-driven non-stoichiometry (e.g., vacancy or interstitial defects) within the Rb₂Se crystal lattice itself, on which specific research is limited.

Table 1: Known Crystalline Phases in the Rubidium-Selenium System

PhaseComposition (wt% Se)Pearson SymbolSpace GroupPrototype
(Rb)0cI2Im-3mW
Rb₂Se31.6cF12Fm-3mLi₂O (Antifluorite)

Phase Transitions and High-Pressure Behavior of this compound

The study of materials under extreme conditions of temperature and pressure is crucial for understanding their fundamental properties and discovering new phases with novel characteristics. However, detailed experimental and theoretical investigations into the phase transitions and high-pressure behavior specifically for this compound (Rb₂Se) are not extensively reported in publicly accessible scientific literature. The following sections outline the established methodologies for such studies, noting the absence of specific data for Rb₂Se.

Temperature-Induced Structural Phase Transitions in this compound

Solid-solid phase transitions involve a change in the crystal structure of a material as a function of temperature, while the chemical composition remains unchanged. For this compound, which adopts the cubic antifluorite structure at standard conditions, a phase transition to a different crystalline arrangement at elevated temperatures below its melting point (~733 °C) would be of scientific interest. Such transitions are often driven by changes in vibrational entropy.

Standard techniques to investigate these transitions include high-temperature X-ray diffraction (HT-XRD) and differential scanning calorimetry (DSC). HT-XRD would reveal changes in the diffraction pattern indicative of a new crystal symmetry, while DSC would detect the enthalpy change associated with a first-order phase transition. Despite the availability of these techniques, specific studies reporting temperature-induced polymorphic transformations in solid Rb₂Se are currently lacking in the scientific literature.

Pressure-Induced Structural Evolution of this compound using Diamond Anvil Cell Techniques

The application of high pressure can significantly alter the interatomic distances in a crystal, often leading to a series of structural phase transitions to more compact atomic arrangements. The diamond anvil cell (DAC) is a primary tool for such investigations, capable of generating pressures of hundreds of gigapascals. nih.gov In a typical experiment, a small sample of this compound would be placed in a gasket between two diamond anvils. A pressure-transmitting medium is used to ensure hydrostatic or quasi-hydrostatic conditions.

By coupling the DAC with synchrotron X-ray diffraction, one can monitor the crystal structure of Rb₂Se as a function of pressure. A phase transition is identified by an abrupt change in the diffraction pattern. The pressure-volume data collected can be fitted to an equation of state (e.g., the Birch-Murnaghan equation) to determine the bulk modulus, a measure of the material's resistance to compression.

While this methodology is well-established and has been used to study the high-pressure behavior of elemental rubidium and other alkali-metal compounds, there is a notable absence of published experimental data on the pressure-induced structural evolution of this compound. aps.orgrsc.org Consequently, high-pressure phases of Rb₂Se and their transition pressures have not been experimentally determined.

Theoretical Modeling of Phase Stability and Transition Pathways in this compound

In conjunction with experimental work, or to predict behavior where experimental data is absent, theoretical modeling based on first-principles calculations (such as Density Functional Theory, DFT) is a powerful tool. These computational methods can be used to calculate the total energy of various candidate crystal structures for this compound at different pressures.

By comparing the enthalpy of different structural configurations as a function of pressure, a theoretical phase diagram can be constructed. The structure with the lowest enthalpy at a given pressure is predicted to be the most stable. These calculations can predict the transition pressures between different phases (e.g., from the ambient-pressure antifluorite structure to a potential high-pressure phase). Furthermore, methods like ab initio molecular dynamics can be used to investigate the stability of these structures at finite temperatures and to explore the kinetic pathways of the phase transitions.

Despite the power of these computational techniques for predicting material properties under pressure, specific and detailed theoretical studies on the phase stability and transition pathways for this compound are not prominently featured in the existing body of scientific literature. researchgate.netarxiv.orgarxiv.orgmdpi.com

Computational and Theoretical Investigations of Rubidium Selenide

Lattice Dynamics and Vibrational Properties from Theoretical Models

Lattice dynamics describes the collective vibrations of atoms within a crystal lattice, known as phonons. Theoretical models are used to calculate these vibrational properties, which are fundamental to understanding a material's thermal properties, phase stability, and interaction with light. mdpi.comdiva-portal.org Ab initio methods like Density Functional Perturbation Theory (DFPT) are commonly used to compute the forces between atoms and derive the vibrational frequencies and modes. univ-setif.dz

Phonon dispersion curves plot the phonon frequency against the wave vector along high-symmetry directions in the Brillouin zone. These plots are a fingerprint of a material's vibrational properties. A key piece of information derived from these calculations is the dynamical stability of the crystal structure. If all calculated phonon frequencies are positive (real), the structure is considered dynamically stable. The presence of negative (imaginary) frequencies indicates a structural instability. researchgate.net

For rubidium selenide (B1212193) (Rb₂Se), phonon dispersion calculations have been performed using DFPT with the PBEsol functional. materialsproject.org The resulting phonon dispersion curves for the cubic antifluorite structure show no imaginary frequencies, indicating that this phase of Rb₂Se is dynamically stable. materialsproject.org Similar calculations for the closely related compound rubidium telluride (Rb₂Te) also confirm its dynamical stability. univ-setif.dz The phonon density of states (PDOS) can also be calculated, showing the distribution of vibrational modes across different frequencies. materialsproject.org In related compounds like RbFeSe₂, element-specific PDOS calculations have shown that different atoms (Rb, Fe, Se) can have dramatically different vibrational characteristics. d-nb.info

Table 2: Theoretical Lattice Dynamics Data for Rb₂Se (mp-11327)
PropertyFindingMethodReference
Dynamical StabilityStable (no imaginary phonon modes)DFPT (PBEsol) materialsproject.org
Phonon DispersionCalculated along high-symmetry pointsDFPT (PBEsol) materialsproject.org
Phonon Density of StatesComputed to show vibrational mode distributionDFPT (PBEsol) materialsproject.org

Ab initio molecular dynamics (AIMD) is a simulation technique that combines molecular dynamics with first-principles electronic structure calculations to determine the forces acting on atoms at each time step. This allows for the study of the dynamic behavior of materials at finite temperatures and pressures without relying on empirical interatomic potentials.

While specific AIMD studies focusing solely on rubidium selenide are not prominent in the literature, the methodology has been successfully applied to its constituent elements. AIMD simulations have been used to investigate the electronic and atomic structure of liquid rubidium at various temperatures, including the metal-nonmetal transition at low densities. nih.gov Similarly, AIMD has been employed to study the semiconductor-metal transition in fluid selenium, revealing that bond breaking and rearrangement of selenium chains are crucial to the process. capes.gov.br

Based on these related studies, AIMD simulations of this compound would be a valuable tool for investigating:

The structural and electronic properties of molten Rb₂Se.

Phase transitions under high-pressure or high-temperature conditions.

Diffusion mechanisms of rubidium and selenium ions within the lattice.

The dynamics of defect formation and migration.

Anharmonicity and Phonon-Phonon Interactions in this compound

Theoretical investigations into the lattice dynamics of materials, particularly beyond the harmonic approximation, are crucial for understanding thermal properties. The harmonic approximation assumes that atomic vibrations are small and that the potential energy is a purely quadratic function of atomic displacement. However, in real crystals, anharmonic terms in the lattice potential energy expansion are significant, especially at higher temperatures. hu.edu.jo These anharmonic effects are responsible for phenomena such as thermal expansion and finite lattice thermal conductivity, which are not captured by harmonic theory. hu.edu.jo

Anharmonicity leads to interactions between phonons, the quanta of lattice vibrations. These phonon-phonon interactions cause phonons to be scattered, which limits their lifetime and mean free path. hu.edu.jo The interaction of two phonons can create a third phonon, a process that is fundamental to establishing thermal equilibrium and determining thermal conductivity. hu.edu.jo Computational studies on various materials demonstrate that anharmonicity can be probed and quantified. For instance, in materials like SnSe and SnTe, ultrafast double pump-probe spectroscopy has been proposed to directly observe frequency shifts of Raman phonons as a function of oscillation amplitude, providing a direct measure of anharmonicity. arxiv.org

First-principles calculations based on density functional theory (DFT) are a powerful tool for investigating anharmonicity. These calculations can determine phonon frequencies and lifetimes, taking into account higher-order interactions. In thermoelectric materials like tin selenide (SnSe), theoretical calculations have shown that strong phonon renormalization due to higher-order anharmonicity is critical for accurately describing its thermal conductivity. escholarship.org Similarly, studies on perovskites like CsPbX₃ have highlighted the importance of strong quartic anharmonicity in stabilizing the lattice and influencing thermal conductivity. researchgate.net

While specific computational studies focusing exclusively on the anharmonicity and phonon-phonon interactions in pure this compound (Rb₂Se) are not extensively documented in the reviewed literature, the theoretical frameworks applied to other selenides and thermoelectric materials are directly applicable. Such investigations would involve calculating the third- and fourth-order interatomic force constants to quantify the strength of three-phonon and four-phonon scattering processes. These calculations are essential for accurately predicting the lattice thermal conductivity of Rb₂Se, a key parameter for its potential thermoelectric applications.

Surface and Interface Theory for this compound Systems

The theoretical understanding of surfaces and interfaces is paramount for the application of materials in electronic and optoelectronic devices. Computational methods, particularly those based on first-principles, provide atomic-level insights into the structural and electronic properties of surfaces and the heterointerfaces they form with other materials. dtu.dk

The surface of a crystal often undergoes reconstruction, where the atoms rearrange into a structure different from the bulk-terminated plane to minimize surface energy. Theoretical studies of such reconstructions are vital for understanding surface reactivity and electronic properties. While direct theoretical studies on the surface reconstructions of pure this compound are sparse in the current literature, research on related systems provides a methodological blueprint.

For example, the adsorption of rubidium on silicon surfaces, such as Si(111)-(7x7), has been studied both theoretically and experimentally. researchgate.netresearchgate.net These studies show that rubidium adatoms can induce reconstructions, forming (3x1) and (6x1) superstructures depending on coverage and temperature. researchgate.netresearchgate.net The theoretical modeling of these systems typically involves density functional theory (DFT) calculations to determine the most energetically favorable atomic arrangements and to simulate scanning tunneling microscopy (STM) images for comparison with experimental data. researchgate.net

Similarly, investigations into other II-VI semiconductors like cadmium selenide (CdSe) have revealed complex surface reconstructions. acs.org For the CdSe (111) surface, DFT calculations have shown that a honeycomb configuration is energetically preferred over the simple bulk-truncated surface. acs.org Such studies highlight the importance of exploring various possible surface configurations to identify the stable structure. A theoretical investigation of this compound surfaces would likely follow a similar path, involving the computational modeling of different surface terminations (e.g., Rb-terminated or Se-terminated) and atomic arrangements to predict stable reconstructions.

Heterointerfaces, the junctions between two different materials, are the functional heart of many semiconductor devices. First-principles calculations are essential for understanding the band alignment, charge transfer, and formation of new chemical species at these interfaces.

Direct first-principles investigations of heterointerfaces involving pure Rb₂Se are not widely reported. However, computational research on systems where rubidium-containing selenides interface with other materials offers valuable insights. For instance, a study on Cu(In,Ga)Se₂ (CIGS) thin-film solar cells found that after a rubidium fluoride (B91410) (RbF) post-deposition treatment, a RbInSe₂ compound forms at the CIGS surface. acs.org This demonstrates that new phases can form at the interface, significantly altering the electronic properties.

The general methodology for such investigations involves constructing an atomistic model of the interface, performing geometric optimization using DFT, and then calculating the electronic structure (e.g., band structure and density of states) to determine properties like the band offset. dtu.dk This approach has been applied to design and understand various heterointerfaces for thermoelectric and photovoltaic applications. dtu.dkrsc.org A theoretical study of a Rb₂Se heterointerface, for example with a substrate or another semiconductor layer, would employ these well-established techniques to predict its electronic behavior and potential for device applications.

The adsorption of atoms and molecules on a material's surface is the initial step in many processes, including catalysis, sensing, and thin-film growth. Theoretical modeling can elucidate the mechanisms of these surface reactions.

Computational studies have explored the adsorption of alkali metals, including rubidium, on various two-dimensional materials like graphene and h-BN. acs.org These studies, using DFT, analyze the binding energy, equilibrium position, and charge transfer between the adatom and the surface. acs.org The findings indicate that the interaction is a competition between electrostatic forces, with binding strength varying non-monotonically with atomic radius for alkali metals. acs.org

While specific theoretical work on adsorption mechanisms on Rb₂Se surfaces is limited, studies on the adsorption of selenate (B1209512) (SeO₄²⁻) on iron oxides show that the mechanism can vary from inner-sphere to outer-sphere complexation depending on conditions like pH. udel.edu Furthermore, research into adsorbents for rubidium ions from brine solutions indicates that the adsorption process can be described by models like the Langmuir isotherm, suggesting monolayer adsorption, and follows pseudo-second-order kinetics, which points to chemisorption. mdpi.commdpi.com

A first-principles study of adsorption on Rb₂Se would involve placing an adsorbate on a slab model of the Rb₂Se surface and calculating the adsorption energy and pathway. This would reveal the most stable adsorption sites and the nature of the chemical bonding, providing a fundamental understanding of its surface chemistry.

Predictive Modeling of this compound Functional Performance

Computational modeling has become an indispensable tool for predicting the functional properties of materials, thereby guiding experimental efforts toward promising candidates for specific applications. By simulating material properties from first principles, researchers can screen vast numbers of compounds and compositions to identify those with enhanced performance characteristics. chemrxiv.orgosti.gov

Thermoelectric materials, which can convert heat directly into electricity, are of great interest for waste heat recovery and solid-state cooling. The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT. The computational design of high-performance thermoelectrics is challenging as it requires the simultaneous optimization of interdependent properties: high Seebeck coefficient, high electrical conductivity, and low thermal conductivity. chemrxiv.org

While pure this compound is not a conventional thermoelectric material, computational studies have shown that it can be a valuable component in designing new thermoelectric alloys. A notable study combined a global evolutionary algorithm and DFT to investigate RbₓAg₁₋ₓSe phases. rsc.org This work predicted that alloying silver selenide (Ag₂Se) with this compound (Rb₂Se) can produce thermodynamically and mechanically stable structures. rsc.org

The key findings from this predictive modeling include:

Band Gap Engineering : The band gap of RbₓAg₁₋ₓSe increases with higher rubidium content, which can enhance the Seebeck coefficient. rsc.org

Low Thermal Conductivity : The complex crystal structure of these alloys leads to an intrinsically low lattice thermal conductivity, which is beneficial for a high ZT. rsc.org

Optimized Thermoelectric Performance : The study predicted that at optimal carrier concentrations, these rubidium-silver-selenide alloys could achieve ZT values between 0.6 and 1.0 at temperatures ranging from 300 K to 1000 K. rsc.org The monolayer Rb₂Ag₂Se₂ was highlighted for its potentially high ZT and improved dopability compared to monolayer Ag₂Se. rsc.org

The table below summarizes some of the predicted properties for selected Rb-Ag-Se compositions from the computational study. rsc.org

CompoundBand Gap (eV)Max Power Factor (mW m⁻¹ K⁻²)Max ZTTemperature for Max ZT (K)
Rb₂Ag₂Se₂ (bulk)1.4124.2~0.81000
Rb₂Ag₂Se₂ (monolayer)2.75~10.0~1.01000

This data is derived from theoretical calculations and represents predicted optimal performance.

This research exemplifies how computational design can guide the synthesis of new, complex materials. By alloying a known thermoelectric material like Ag₂Se with an alkali metal selenide, it is possible to tune the electronic and thermal transport properties to achieve enhanced thermoelectric performance. rsc.org

Theoretical Prediction of Topological States in this compound

Theoretical investigations into the electronic structure of this compound (Rb₂Se) provide foundational knowledge for predicting its potential in advanced applications, including the realm of topological materials. First-principles studies based on density functional theory (DFT) have been employed to determine the ground-state structural and electronic properties of alkali metal chalcogenides, including Rb₂Se. These studies indicate that this compound, in its standard antifluorite cubic lattice structure, is a semiconductor with an indirect bandgap. worldscientific.com The existence of a bandgap is a prerequisite for a material to be a topological insulator, which is characterized by an insulating bulk and conducting surface states. numberanalytics.com

While direct theoretical predictions of this compound itself as a topological insulator are not prominent in current literature, the role of rubidium in modifying the topological properties of other selenide compounds is an active area of research. A notable example is the topological insulator bismuth selenide (Bi₂Se₃). tandfonline.com Theoretical and experimental studies have shown that the adsorption and intercalation of rubidium atoms onto the surface of Bi₂Se₃ can significantly alter its electronic band structure. acs.orgresearchgate.net This process, known as surface doping, induces a strong downward band bending, leading to the formation of a quantum-confined two-dimensional electron gas (2DEG) in the conduction band. acs.org This 2DEG exhibits a strong Rashba-type spin-orbit splitting, a key feature for potential spintronic devices. acs.orgresearchgate.net

The theoretical framework for topological insulators often involves strong spin-orbit coupling, which can invert the order of the bulk conduction and valence bands. numberanalytics.com In materials like Bi₂Se₃, this inversion leads to the topologically protected surface states. tandfonline.commdpi.com The interaction of rubidium with the Bi₂Se₃ surface demonstrates a method of tuning these topological surface states, which is crucial for the development of quantum computing and low-power electronics. numberanalytics.comacs.org Although Sb₂Se₃, another related binary selenide, is predicted to lack a sufficiently strong spin-orbit interaction to develop topological surface states, the modification of similar materials with heavy elements like rubidium presents a potential pathway for engineering such properties. researchgate.net

The table below summarizes key theoretical findings related to the electronic structure of this compound and the effects of rubidium on the topological properties of bismuth selenide.

Compound/SystemComputational MethodKey FindingsReference(s)
Rb₂Se Density Functional Theory (DFT) with various GGAsPredicted to be a semiconductor with an indirect bandgap. worldscientific.com
Rb on Bi₂Se₃ Not specified in abstractAdsorption induces a strong downward band bending and the formation of a quantum-confined two-dimensional electron gas (2DEG). acs.org acs.org
Rb intercalated in Bi₂Se₃ Not specified in abstractThe 2DEG shows strong Rashba-type spin-orbit splitting; intercalation reduces surface reactivity while preserving the electronic structure. acs.orgresearchgate.net acs.orgresearchgate.net

Machine Learning Approaches for this compound Materials Discovery

Machine learning (ML) has emerged as a powerful tool to accelerate the design and discovery of new materials, including complex chalcogenides like this compound. samipubco.comannualreviews.org By identifying complex patterns and relationships in large datasets of materials properties, ML models can predict the characteristics of novel compounds and guide experimental synthesis, significantly reducing the time and cost associated with traditional trial-and-error approaches. infim.roresearchgate.net

In the context of chalcogenide materials, machine learning is being applied to predict a wide range of properties. For instance, ML models have been developed for chalcogenide glasses to forecast properties such as glass transition temperature, refractive index, and bulk modulus based on the material's composition. researchgate.netmdpi.com These models are trained on extensive experimental datasets and can help design new glass compositions with specific, targeted properties for applications like optical fibers and phase-change memory. infim.roresearchgate.net

A concrete example involving rubidium is the machine learning-guided discovery of a new family of infrared functional materials. researchgate.net An ML-based predictor was developed to pre-select promising candidates, leading to the successful prediction and synthesis of selenoborates with the formula ABa₃(BSe₃)₂X, where A can be rubidium (Rb) or cesium (Cs), and X can be chlorine (Cl), bromine (Br), or iodine (I). researchgate.net This demonstrates the power of ML in navigating vast chemical spaces to find new, stable, and functional materials containing rubidium and selenium. researchgate.net

The general workflow for ML-driven materials discovery involves several key steps:

Data Compilation : Gathering a large dataset of materials and their properties from literature, computational databases (like the Materials Project or OQMD), and experimental results. nih.gov

Feature Engineering : Representing the chemical composition of each material with a set of numerical descriptors (features), such as elemental properties (atomic weight, density) and structural information. mdpi.comnih.gov

Model Training : Using algorithms like random forests, support vector machines, or neural networks to learn the relationship between the features and the target property. researchgate.net

Prediction and Validation : Employing the trained model to predict the properties of new, unexplored material compositions and then validating the most promising candidates through experimental synthesis and characterization. infim.roresearchgate.net

The table below presents examples of machine learning applications in the discovery and characterization of chalcogenide materials, which are relevant to this compound.

Application AreaMachine Learning Models UsedPredicted Properties / OutcomeReference(s)
Chalcogenide Glass Property Prediction Support Vector Machine, Random Forest, Neural Network, XGBoostAnnealing point, density, Young's modulus, glass transition temperature, refractive index, etc. researchgate.net
Refractive Index Prediction in Chalcogenide Glasses CatBoostRegressor, Ensemble Logistic RegressionRefractive index based on physico-chemical features. mdpi.comnih.gov
Discovery of Infrared Functional Materials ML-based IRFM predictor (specific algorithm not detailed)Prediction and subsequent synthesis of new selenoborates, including Rubidium-containing compounds like RbBa₃(BSe₃)₂Cl. researchgate.net
Screening for Solar Cell Materials Classification modelsPre-screening of over a million materials for high spectroscopic limited maximum efficiency (SLME). nih.gov

These approaches represent a paradigm shift in materials science, moving towards a data-driven methodology where computational screening and prediction guide experimental efforts, accelerating the discovery of materials like novel this compound-based compounds for next-generation technologies. infim.ro

Advanced Spectroscopic Characterization of Electronic and Vibrational Excitations in Rubidium Selenide

Probing Electronic Structure with Photoemission Spectroscopy

Photoemission spectroscopy stands as a powerful tool for the direct investigation of the electronic structure of solids. By analyzing the kinetic energy and angular distribution of photoemitted electrons, one can map the occupied electronic states.

Computational analyses suggest that bulk Rb₂Se is an indirect bandgap semiconductor. acs.orgmdpi.com The valence band maximum (VBM) and conduction band minimum (CBM) are located at different high symmetry points in the Brillouin zone. Specifically, calculations indicate an indirect gap from the Γ point to the X point (Γ-X). acs.orgbme.hu The calculated band gap values vary depending on the computational method used, with a reported value of 1.56 eV for a 2D Rb₂Se monolayer using the Local Density Approximation (LDA). nih.govmaterialsproject.org

Theoretical density of states (DOS) calculations further reveal the elemental contributions to the band structure. The upper part of the valence band is primarily dominated by the p-orbitals of selenium, while the d-orbitals of rubidium are the main contributors to the conduction band. nih.gov The core p-states of rubidium are found in the lowest energy bands of the valence region. acs.orgbme.hu

Table 1: Calculated Electronic Band Structure Properties of Rubidium Selenide (B1212193) (Rb₂Se)

Property Finding Source(s)
Band Gap Type Indirect (Γ-X) acs.orgmdpi.combme.hu
Calculated Band Gap 1.56 eV (for 2D monolayer) nih.govmaterialsproject.org
Valence Band Contribution Primarily Selenium p-orbitals nih.gov
Conduction Band Contribution Primarily Rubidium d-orbitals nih.gov

While detailed experimental X-ray Photoelectron Spectroscopy (XPS) studies specifically on pure, crystalline rubidium selenide are limited in the public domain, the technique is considered essential for its characterization. XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

For this compound, XPS would be crucial for confirming the stoichiometric ratio of rubidium to selenium, which can be challenging to determine accurately with other techniques like Energy-Dispersive X-ray Spectroscopy (EDS) due to difficulties in quantifying light elements like selenium.

Based on XPS data from related rubidium-containing selenide compounds, such as those formed during post-deposition treatments of Cu(In,Ga)Se₂ (CIGS) solar cells, the expected binding energies for the core levels of rubidium and selenium in a selenide environment can be inferred. The Rb 3d core level spectra would show a doublet corresponding to Rb 3d₅/₂ and Rb 3d₃/₂, and the Se 3d core level would similarly exhibit a Se 3d₅/₂ and Se 3d₃/₂ doublet. The precise binding energies are sensitive to the specific chemical environment and surface conditions. In studies on RbF-treated CIGSe, a rubidium signal (Rb 3d) is observed, part of which is attributed to the formation of a Rb-In-Se compound. nicoletcz.cz

Table 2: Expected Core Level Binding Energy Regions for this compound from Related Compounds

Element Core Level Approximate Binding Energy (eV) Notes
Rubidium (Rb) 3d₅/₂ ~110 Based on data for Rb-In-Se species. nicoletcz.cz
Selenium (Se) 3d₅/₂ ~54 Typical for metal selenides. nicoletcz.cz

There are no specific synchrotron-based core-level spectroscopy studies focused solely on binary this compound found in the available literature. However, this advanced technique has been employed to investigate more complex systems containing rubidium and selenium, demonstrating its potential for elucidating the properties of Rb₂Se.

Synchrotron radiation provides a high-flux, tunable X-ray source that allows for high-resolution photoemission studies and access to deeper core levels with Hard X-ray Photoelectron Spectroscopy (HAXPES). This would be particularly advantageous for studying Rb₂Se, as it would enable a more detailed chemical state analysis and depth profiling of the material, distinguishing between surface and bulk compositions. For instance, in the study of alkali-metal-treated CIGSe, synchrotron-based HAXPES was used to investigate the formation of alkali-selenide phases. Such an approach could definitively identify the chemical states in Rb₂Se and probe the electronic structure with higher precision than lab-based XPS.

Vibrational Dynamics via Raman and Infrared Spectroscopy

Vibrational spectroscopy techniques, including Raman and Fourier Transform Infrared (FTIR) spectroscopy, are indispensable for investigating the lattice dynamics of crystalline materials by probing their phonon modes.

No experimental Raman spectra for crystalline this compound (Rb₂Se) are available in the reviewed scientific literature. Raman spectroscopy is a light scattering technique that is highly sensitive to the vibrational modes of a material. For a crystalline solid like Rb₂Se, which has a cubic antifluorite structure, group theory predicts a set of Raman-active phonon modes. aps.org

In a Raman experiment on crystalline Rb₂Se, one would expect to observe a series of sharp peaks corresponding to the zone-center optical phonons. The positions and symmetries of these peaks provide a fingerprint of the crystal structure and the nature of the interatomic forces. In amorphous materials, the breakdown of long-range order relaxes the selection rules, resulting in broad Raman bands that reflect the entire phonon density of states. aps.org Therefore, the Raman spectrum of crystalline Rb₂Se would be characterized by narrow lines, the analysis of which would confirm its crystal quality and structure. aps.org While no direct experimental data exists, theoretical calculations of the phonon dispersion for Rb₂Se have been performed, which could guide future experimental assignments. materialsproject.org

Similar to Raman spectroscopy, there is a lack of published experimental Fourier Transform Infrared (FTIR) spectra for this compound. FTIR spectroscopy is an absorption-based technique that measures the interaction of infrared radiation with molecular vibrations and lattice vibrations. For a molecule or crystal to be IR active, its vibrations must cause a change in the net molecular dipole moment.

For an ionic, crystalline compound like Rb₂Se, the primary IR-active modes would be related to the lattice vibrations (phonons). Specifically, the transverse optical (TO) phonon modes in the far-infrared region would be expected to be IR-active. An FTIR spectrum of Rb₂Se would provide complementary information to Raman spectroscopy, as some vibrational modes may be active in one technique but not the other due to selection rules. The absorption bands in the far-infrared region would correspond to these lattice vibrations and could be used to identify the material and assess its crystalline quality. The technique is also highly sensitive to the presence of impurities or different chemical phases.

Inelastic Neutron Scattering for Full Phonon Density of States of this compound

Inelastic Neutron Scattering (INS) is a powerful experimental technique for determining the phonon density of states (PDOS), which is fundamental to understanding the lattice dynamics and related thermodynamic properties of a crystalline material like this compound. epj-conferences.org The method involves bombarding a sample with a beam of neutrons and measuring the energy and momentum changes of the scattered neutrons. epj-conferences.org These energy transfers correspond to the energies of vibrational modes (phonons) within the crystal.

A key advantage of INS is that neutrons interact directly with the atomic nuclei, making the technique sensitive to all vibrational modes, with scattering intensities dependent on the neutron scattering cross-section of the constituent atoms. epj-conferences.org Unlike optical spectroscopies (Raman, IR), which are limited to the Brillouin zone center, INS can probe phonons across the entire Brillouin zone, providing a complete picture of the phonon dispersion and the full PDOS. epj-conferences.org To obtain the full PDOS from a polycrystalline sample, scattering spectra are typically collected over a wide range of momentum transfers (Q). esrf.fr

While specific INS data for this compound (Rb₂Se) is not extensively documented in the literature, studies on related materials demonstrate the technique's utility. For instance, INS has been used to determine a partial phonon density of states for rubidium vibrations in rubidium-intercalated graphite (B72142) (RbC₈). aps.org In that study, the analysis of the intercalate mode spectrum suggested that a model based on an unscreened Coulomb interaction between rubidium ions agreed well with the experimental data. aps.org

For this compound, an INS experiment would provide critical data on its lattice contributions to specific heat, thermal conductivity, and vibrational entropy. esrf.fr The resulting PDOS could be compared with theoretical predictions from ab initio lattice dynamics calculations to refine force-field models and provide a deeper understanding of interatomic interactions within the Rb₂Se crystal.

Optical Absorption and Luminescence Spectroscopies for Electronic Transitions

Optical spectroscopy techniques are indispensable for probing the electronic structure of semiconducting materials, including electronic transitions, band gaps, and defect states.

Ultraviolet-Visible (UV-Vis) absorption and reflectance spectroscopy are fundamental techniques used to investigate the electronic band structure of materials. In this method, the fraction of light absorbed or reflected by the material is measured as a function of photon energy. Strong absorption occurs when the incident photon energy is sufficient to excite an electron from the valence band to the conduction band. The onset of this strong absorption provides a direct measure of the material's optical band gap.

For a direct band gap semiconductor, the absorption coefficient (α) is related to the photon energy (hν) and the band gap energy (Eg) by the Tauc relation: (αhν)² ∝ (hν - Eg). By plotting (αhν)² versus hν and extrapolating the linear portion of the curve to the energy axis, the direct band gap can be determined. ktu.edu

Photoluminescence (PL) spectroscopy involves exciting a material with photons of energy greater than its band gap and analyzing the emitted light as electrons and holes recombine. Steady-state PL provides information about radiative recombination pathways, including band-to-band transitions and transitions involving defect or impurity states within the band gap. The energy and intensity of PL peaks can thus reveal the presence and nature of these electronic states.

Time-Resolved Photoluminescence (TRPL) adds a temporal dimension by measuring the decay of the luminescence intensity following pulsed laser excitation. picoquant.com This technique is exceptionally powerful for studying the dynamics of charge carriers. picoquant.com The measured luminescence lifetime provides direct insight into the rates of both radiative and non-radiative recombination processes. science.gov Non-radiative pathways, often mediated by defects, can significantly shorten the carrier lifetime and reduce the efficiency of optoelectronic devices. Therefore, TRPL is crucial for assessing material quality and understanding the mechanisms that limit performance. science.govacs.org

While PL and TRPL studies specific to Rb₂Se are scarce, research on other semiconductors highlights the potential of these techniques. For instance, a TRPL study of FAPbBr₃ perovskites identified two distinct emitting states, assigned to bound excitons and free carriers, and revealed how an adjacent SnO₂ layer selectively extracts electrons from these states. acs.org In silver selenide thin films, a strong PL emission peak was observed around 1.7 eV, corresponding to its optical band gap. chalcogen.ro For Rb₂Se, PL and TRPL would be invaluable for identifying its dominant recombination mechanisms, characterizing defect states, and measuring charge carrier lifetimes, which are critical parameters for its potential use in photovoltaic or light-emitting applications.

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the properties of thin films, including their thickness and optical constants. bruker.com It measures the change in polarization of light upon reflection from a sample surface. By analyzing this change over a range of wavelengths, the complex refractive index (ñ = n + ik), which includes the refractive index (n) and the extinction coefficient (k), can be accurately determined. mdpi.com The refractive index describes how light propagates through the material, while the extinction coefficient is related to light absorption.

This technique is particularly sensitive for characterizing ultra-thin films, with thickness resolution down to the angstrom level. bruker.com For any potential application of this compound in layered electronic or optical devices, precise knowledge of its optical constants and the ability to control film thickness are paramount.

Data for Rb₂Se is not prevalent, but studies on other selenide thin films provide representative values for the optical constants that could be expected. For instance, cadmium selenide (CdSe) thin films exhibit a refractive index of approximately 2.4 in the visible region. mdpi.com Thermally evaporated silver selenide (Ag₂Se) films show a refractive index varying between 1.9 and 3.1 and an extinction coefficient between 0.5 and 1.6, depending on the film thickness and wavelength. chalcogen.ro The table below summarizes findings for these related materials, illustrating the type of data that ellipsometry would yield for Rb₂Se.

CompoundRefractive Index (n)Extinction Coefficient (k)Reference
Cadmium Selenide (CdSe)~2.4 (in visible region)~1.0 mdpi.com
Silver Selenide (Ag₂Se)1.9 - 3.10.5 - 1.6 chalcogen.ro

Nuclear Magnetic Resonance (NMR) and Mössbauer Spectroscopy for Local Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, element-specific technique that probes the local chemical environment, connectivity, and dynamics of atomic nuclei in a material. ethz.chalfa-chemistry.com It is based on the interaction of nuclear spins with an external magnetic field. alfa-chemistry.com For this compound, both ⁸⁷Rb and ⁷⁷Se are NMR-active nuclei, making NMR an ideal tool for its characterization. NMR can provide detailed information on phase purity, stoichiometry, structural disorder, and ionic motion. ethz.chutoronto.ca

While NMR studies on pure Rb₂Se are not widely reported, extensive research on the related compound Rb₀.₇₄Fe₁.₆Se₂ demonstrates the power of ⁸⁷Rb and ⁷⁷Se NMR. capes.gov.brnih.gov In these studies, researchers were able to resolve distinct NMR signals corresponding to two different phases within the same sample: a majority antiferromagnetic (AF) phase and a minority superconducting (SC) phase. capes.gov.braps.org

The key findings from the NMR studies on Rb₀.₇₄Fe₁.₆Se₂ include:

Phase Identification: Distinct ⁸⁷Rb and ⁷⁷Se NMR spectra were observed for the AF and SC phases, allowing for their unambiguous identification and characterization. aps.org

Local Environment: The ⁸⁷Rb NMR spectrum consisted of a set of three narrow lines for the SC phase and a broad background for the AF phase. The narrowness of the SC phase lines indicated a well-ordered local environment, free of Fe vacancies and magnetic order. capes.gov.braps.org

Stoichiometry Determination: By analyzing the spectral intensities, the researchers determined the actual composition of the superconducting phase to be Rb₀.₃(₁)Fe₂Se₂, which differed from the nominal bulk composition. capes.gov.braps.org

These findings highlight how NMR can serve as a quantitative, local probe. Applying ⁸⁷Rb and ⁷⁷Se NMR to this compound could similarly provide invaluable information. For instance, it could be used to:

Detect the presence of stoichiometry deviations or impurity phases.

Characterize local structural distortions or defects around the Rb and Se sites.

Study the dynamics of rubidium ions, which is particularly relevant for understanding ionic conductivity.

The table below summarizes the key NMR observations made on the rubidium-containing iron selenide system, which serve as a blueprint for potential studies on Rb₂Se.

NucleusPhaseObserved NMR CharacteristicsInferred PropertiesReference
⁸⁷RbSuperconducting (SC)Set of three narrow linesOrdered, stoichiometric Rb₀.₃Fe₂Se₂ phase aps.org
⁸⁷RbAntiferromagnetic (AF)Broad background signalDisordered, magnetic majority phase aps.org
⁷⁷SeSuperconducting (SC)Very narrow NMR lineAbsence of Fe vacancies and antiferromagnetic order capes.gov.braps.org

Mössbauer Spectroscopy for Valence States and Magnetic Interactions in this compound

Mössbauer spectroscopy is a powerful technique for investigating the local atomic environment in solid materials. wikipedia.orgritverc.com It relies on the recoil-free emission and resonant absorption of gamma rays by atomic nuclei. uni-mainz.de This method is exceptionally sensitive to hyperfine interactions between the nucleus and its surrounding electrons, providing detailed information on oxidation states, local site symmetry, and magnetic properties. wikipedia.orgritverc.com

The applicability of Mössbauer spectroscopy is contingent upon the presence of a "Mössbauer-active" isotope within the material being studied—an isotope with a nuclear transition of suitable energy and lifetime. wikipedia.orguni-bielefeld.de For the compound this compound (Rb₂Se), direct analysis via this method presents a significant challenge. Neither of the constituent elements, rubidium (Rb) and selenium (Se), possesses isotopes that are commonly utilized for conventional Mössbauer spectroscopy. spring8.or.jpresearchgate.net While some isotopes like ⁸³Rb exist, they are not practical for typical Mössbauer experiments. Consequently, the scientific literature lacks direct Mössbauer spectroscopy studies performed on pure this compound.

Although direct experimental data on this compound is absent, the principles of Mössbauer spectroscopy allow for a theoretical understanding of what such an analysis would reveal. If a suitable probe nucleus were present, the technique would primarily elucidate the valence states of the atoms and any magnetic interactions within the crystal lattice.

In the ionic compound this compound, rubidium is expected to be in the Rb⁺ state (a +1 oxidation state), and selenium is in the Se²⁻ state (a -2 oxidation state). k-tree.ruyoutube.com These valence states could be confirmed by the isomer shift (δ) , a key parameter in Mössbauer spectroscopy. The isomer shift arises from the difference in the s-electron density at the nucleus between the source and the absorber, and its value is characteristic of the oxidation state and coordination environment of the atom. wikipedia.orgresearchgate.net

Furthermore, Mössbauer spectroscopy could characterize the local symmetry around the nucleus through quadrupole splitting (ΔE_Q) . This parameter occurs when a nucleus with a non-spherical charge distribution (a nuclear spin quantum number I > 1/2) interacts with a non-uniform local electric field gradient. wikipedia.org In the case of Rb₂Se, which has a highly symmetric cubic antifluorite crystal structure, a zero or very small quadrupole splitting would be expected, confirming the high symmetry of the atomic sites. wikipedia.org

Finally, if this compound were to exhibit magnetic properties, Mössbauer spectroscopy could detect them through magnetic hyperfine splitting . This phenomenon splits the nuclear energy levels in the presence of a magnetic field (either externally applied or an internal field arising from magnetically ordered electrons), resulting in a characteristic six-line spectrum for a common Mössbauer isotope like ⁵⁷Fe. researchgate.net While Rb₂Se itself is not reported to be magnetic, theoretical studies on the related 1:1 stoichiometry compound, rubidium monoselenide (RbSe), suggest potential ferromagnetic properties. semanticscholar.org Were any magnetic ordering present in Rb₂Se, Mössbauer spectroscopy would be an ideal tool to measure the magnitude of the internal magnetic field at the nuclear site.

The table below summarizes the conceptual Mössbauer parameters and the information they would provide for this compound, should a suitable Mössbauer probe be incorporated into its lattice.

Mössbauer ParameterSymbolInformation RevealedExpected Findings for this compound (Rb₂Se)
Isomer ShiftδOxidation state and chemical bonding environment of the probe atom.Would confirm the expected Rb⁺ and Se²⁻ valence states.
Quadrupole SplittingΔE_QLocal symmetry of the atomic site.A value of or near zero, consistent with its cubic antifluorite structure.
Magnetic Hyperfine SplittingB_hfPresence and strength of internal magnetic fields.Expected to be zero, as Rb₂Se is not known to be magnetic.

Advanced Research Topics and Emerging Applications of Rubidium Selenide Based Materials

Exploration of Rubidium Selenide (B1212193) in Thermoelectric Energy Conversion Research

Rubidium selenide (Rb₂Se) and its related compounds are gaining attention in the field of thermoelectric energy conversion, which focuses on the direct conversion of thermal energy into electrical energy and vice versa. aip.org The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, which is defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity. mdpi.comshu.ac.uk A higher ZT value indicates a more efficient thermoelectric material. frontiersin.org

Research into this compound-based materials for thermoelectric applications is driven by the potential to achieve high ZT values. For instance, alloying this compound with silver selenide (Ag₂Se) has been shown to produce materials with promising thermoelectric properties. rsc.org These alloys exhibit low lattice thermal conductivity and have the potential for high power factors, which are crucial for efficient waste heat recovery systems. rsc.org

Strategies for Optimizing Thermoelectric Figure of Merit (ZT) in this compound-Based Materials

A primary strategy for enhancing the ZT of thermoelectric materials is to optimize the power factor (S²σ) and reduce the thermal conductivity (κ) independently. frontiersin.org In this compound-based materials, several approaches are being investigated to achieve this optimization.

One key strategy involves doping and alloying . Introducing other elements into the this compound crystal structure can significantly alter its electronic and thermal transport properties. For example, studies on silver selenide (Ag₂Se) have demonstrated that doping with rubidium can increase the band gap and improve the Seebeck coefficient, leading to a ZT value between 0.6 and 1.0 in the temperature range of 300 K to 1000 K. Theoretical investigations of rubidium-silver-selenide (RbₓAg₁₋ₓSe) phases predict that their ZT can reach 0.6–1.0 under optimal hole concentration. rsc.org

Band structure engineering is another critical approach. frontiersin.org By modifying the electronic band structure, it's possible to enhance the Seebeck coefficient without significantly decreasing the electrical conductivity. Alloying this compound with other compounds can tune the band gap. For instance, the band gap of RbₓAg₁₋ₓSe increases with higher rubidium content, ranging from 1.41 to 2.75 eV. rsc.org This tunability allows for the optimization of electronic properties for thermoelectric applications.

Nanostructuring is a powerful technique to reduce lattice thermal conductivity. aip.orgshu.ac.uk Creating materials with nanoscale features, such as nanoparticles or grain boundaries, can effectively scatter phonons, which are the primary carriers of heat in semiconductors, thus lowering κ. shu.ac.ukfrontiersin.org For example, nanostructured tin selenide (SnSe) has shown ultralow thermal conductivity due to strong phonon scattering at grain boundaries. nih.gov Similar principles can be applied to this compound-based materials.

The following table summarizes some of the strategies and their impact on the thermoelectric properties of materials related to this compound:

StrategyMaterial SystemEffect on PropertiesResulting ZTReference
DopingRb-doped Ag₂SeIncreased band gap, improved Seebeck coefficient0.6 - 1.0 (300-1000 K)
AlloyingRbₓAg₁₋ₓSeTunable band gap (1.41–2.75 eV), low lattice thermal conductivity (<1.0 W m⁻¹ K⁻¹)0.6 - 1.0 rsc.org
NanostructuringNanocrystalline SnSeStrong phonon scattering, ultralow thermal conductivity2.2 (at 786 K for CdSe-coated SnSe) nih.gov

Phonon Engineering and Scattering Mechanisms in this compound Thermoelectrics

Phonon engineering is a crucial aspect of designing efficient thermoelectric materials, as it directly targets the reduction of lattice thermal conductivity (κₗ). frontiersin.orgrsc.org In semiconductors, a significant portion of heat is transported by lattice vibrations, or phonons. shu.ac.uk Therefore, enhancing phonon scattering is a key strategy to improve the ZT value. shu.ac.uk

Several mechanisms contribute to phonon scattering in materials, including:

Boundary Scattering: Phonons can be scattered by the boundaries of grains within a polycrystalline material. rsc.org Reducing the grain size to the nanoscale can significantly increase the number of grain boundaries and enhance phonon scattering. shu.ac.uk

Impurity Scattering: The presence of foreign atoms (impurities or dopants) in the crystal lattice disrupts the periodic arrangement of atoms, leading to the scattering of phonons. shu.ac.ukrsc.org

Phonon-Phonon Scattering (Umklapp Scattering): At higher temperatures, interactions between phonons themselves become a dominant scattering mechanism. rsc.org

In this compound-based materials, these scattering mechanisms can be intentionally manipulated. For instance, creating alloys like RbₓAg₁₋ₓSe introduces mass and strain fluctuations in the lattice, which enhances point defect scattering of phonons. rsc.org The complex crystal structure of these alloys also contributes to a lower sound velocity, which in turn reduces the lattice thermal conductivity to values below 1.0 W m⁻¹ K⁻¹. rsc.org

Theoretical models are used to understand and predict the effectiveness of different phonon scattering mechanisms. shu.ac.uk By combining experimental synthesis with theoretical calculations, researchers can design this compound-based materials with optimized phonon transport properties for improved thermoelectric performance.

Integration of this compound into Novel Thermoelectric Device Architectures

The ultimate goal of thermoelectric research is to fabricate efficient and stable devices for practical applications like waste heat recovery and solid-state cooling. mdpi.com this compound-based materials, with their potential for high ZT, are being considered for integration into various thermoelectric device architectures.

One promising area is the development of thermoelectric modules composed of multiple p-type and n-type thermoelectric legs connected electrically in series and thermally in parallel. The performance of such a module depends not only on the ZT of the individual materials but also on factors like contact resistance and the mechanical and thermal stability of the entire assembly.

Flexible and wearable thermoelectric devices represent another emerging application. mdpi.com These devices require materials that are not only efficient but also mechanically robust and adaptable to non-planar surfaces. Research into nanostructured forms of thermoelectric materials, such as thin films and nanowires, is crucial for this purpose. aip.org While specific research on flexible devices incorporating this compound is still in its early stages, the fundamental properties of selenide compounds like SnSe suggest the potential for such applications. mdpi.com

The integration of this compound into these novel device architectures will require further research to address challenges such as material synthesis, device fabrication, and long-term stability.

Investigations of this compound for Optoelectronic and Photonic Devices

This compound is a semiconductor material with properties that make it a candidate for various optoelectronic and photonic applications. echemi.com Its ability to absorb and emit light, coupled with its electronic characteristics, opens up possibilities for its use in devices that interact with light. nanorh.com

Development of this compound-Based Photodetectors and Light Emitters

Photodetectors are devices that convert light signals into electrical signals. Materials used in photodetectors need to efficiently absorb light in a specific wavelength range. This compound nanoparticles are being explored for this purpose due to their light absorption and emission properties. nanorh.com They have potential applications in light sensors and imaging devices. nanorh.com Alloying this compound with other materials can also tune its optical properties. For example, RbₓAg₁₋ₓSe alloys show strong optical absorption in the visible and ultraviolet regions, on the order of 10⁴–10⁵ cm⁻¹. rsc.org

Research on perovskite-based photodetectors has shown that incorporating rubidium can enhance device performance. nih.govmdpi.com Doping with a small amount of rubidium in perovskite films has been found to increase grain size, improve crystallinity, and reduce defects, leading to higher responsivity and detectivity. mdpi.com While this research focuses on perovskites, it highlights the beneficial role that rubidium can play in optimizing the performance of photodetector materials.

Light emitters , such as light-emitting diodes (LEDs) and lasers, convert electrical energy into light. echemi.com this compound has been suggested as a potential material for the active layer in such devices. echemi.com The development of efficient and stable light-emitting devices based on this compound is an active area of research. Other selenide compounds, like zinc selenide (ZnSe), are already used in blue-green LEDs and lasers, indicating the potential of the selenide family of materials for light emission applications. nanorh.com

Plasmonic Phenomena and Light-Matter Interactions in this compound Nanostructures

Plasmonics is a field that studies the interaction of light with the collective oscillations of free electrons in a metal, known as plasmons. frontiersin.orgmdpi.com When light interacts with metallic nanostructures, it can excite localized surface plasmons (LSPs), which lead to a strong enhancement of the local electromagnetic field. frontiersin.orgmdpi.com This enhanced field can significantly increase the interaction between light and nearby materials.

While research on plasmonic phenomena specifically in this compound nanostructures is not extensively documented, the principles of plasmonics can be applied to enhance the optoelectronic properties of this compound-based devices. For example, by placing plasmonic nanoparticles in close proximity to a this compound photodetector, the enhanced electromagnetic field from the excited plasmons could lead to increased light absorption in the this compound layer, thereby improving the photodetector's efficiency. researchgate.net

The study of light-matter interactions in this compound nanostructures is crucial for understanding and harnessing their full potential in optoelectronic and photonic applications. This includes investigating how the size, shape, and composition of the nanostructures affect their optical properties. researchgate.net

Quantum Material Aspects and Topological Properties of this compound

The search for novel quantum states of matter has led to significant interest in topological insulators—materials that are electrical insulators in their bulk but possess conducting states on their surface. refractiveindex.infomcqst.de These surface states are protected by topology and have unique spin properties. While bismuth selenide (Bi₂Se₃) is one of the most well-studied three-dimensional topological insulators, research has explored how its properties can be modified by interaction with other elements, including rubidium. refractiveindex.infoacs.org

Theoretical calculations based on the Materials Project database classify pure this compound (Rb₂Se) as a trivial insulator, meaning it is not expected to host topologically protected surface states in its standard cubic antifluorite structure. materialsproject.org

However, the interaction of rubidium with known topological insulators like Bi₂Se₃ has yielded interesting results. Studies involving the adsorption or intercalation of rubidium atoms onto Bi₂Se₃ surfaces have shown that it can significantly alter the electronic band structure. researchgate.net The adsorption of rubidium on Bi₂Se₃ leads to strong downward band bending. researchgate.net Furthermore, the intercalation of ionic rubidium into bismuth selenide can create a system with strong Rashba-type spin-orbit splitting, a phenomenon where electron spins are coupled to their momentum. researchgate.net This modification of surface states is a key area of research in tuning the properties of topological materials. researchgate.net Such alterations are critical for potentially harnessing the unique spin-polarized currents found in these materials for future spintronic devices. mcqst.de

This compound is a key component in a class of iron-based superconductors. Specifically, compounds with the nominal formula AₓFe₂₋ᵧSe₂ (where A can be potassium, cesium, or rubidium) have been a focus of intense research. pnas.org These materials are notable because their parent compounds are often antiferromagnetic Mott insulators with very high Néel temperatures, and superconductivity emerges upon doping. pnas.orgaps.org

In these systems, this compound acts as an intercalating agent between the iron-selenide layers, which are responsible for the superconductivity. The superconducting transition temperatures (Tc) in these materials can be as high as 32 K. pnas.orgaps.org Research has shown that these materials often exhibit phase separation, consisting of a majority antiferromagnetic (AF) phase and a minority metallic/superconducting (SC) phase. aps.org Nuclear Magnetic Resonance (NMR) studies on a Rb₀.₇₄Fe₁.₆Se₂ single crystal determined that the actual composition of the superconducting fraction is closer to Rb₀.₃Fe₂Se₂, which corresponds to an electron doping level of 0.15 electrons per iron atom. aps.org

In a different material system, rubidium has been used as a dopant to induce superconductivity. In the compound BaTi₂Sb₂O, which exhibits a charge-density-wave (CDW) transition at 55 K, substituting barium with rubidium suppresses the CDW and induces superconductivity. researchgate.netunige.ch For Ba₁₋ₓRbₓTi₂Sb₂O, the maximum superconducting transition temperature of Tc = 5.4 K is achieved at an optimal doping level of x = 0.2. researchgate.netunige.ch This system is considered a strongly type-II superconductor, and its study provides a model for investigating the competition and coexistence between superconductivity and charge-density-wave ordering. unige.ch

Table 2: Superconducting Properties of Rubidium-Containing Selenide and Related Compounds

Compound SystemRole of RubidiumMaximum Superconducting Transition Temperature (Tc)Key FindingsReference(s)
RbₓFe₂₋ᵧSe₂Intercalation Agent~32 KCoexistence of superconductivity with antiferromagnetism; SC phase identified as Rb₀.₃Fe₂Se₂. pnas.orgaps.org
Ba₁₋ₓRbₓTi₂Sb₂ODopant5.4 K (at x=0.2)Induces superconductivity while suppressing the charge-density-wave state; Type-II superconductor. researchgate.netunige.ch

Quantum entanglement, a phenomenon where the quantum states of multiple particles are linked regardless of the distance separating them, is a cornerstone of quantum information technology. futurism.comphotonics.com While direct investigations into quantum entanglement within the solid-state compound this compound (Rb₂Se) are not prominent in current literature, extensive research has been conducted on the quantum properties of its constituent element, rubidium.

Physicists have successfully demonstrated quantum entanglement with rubidium atoms in various physical systems. In one notable experiment, a record-breaking 15 trillion rubidium atoms in a hot, gaseous state were quantumly entangled. futurism.com This achievement is significant because entanglement is typically fragile and studied at near-absolute zero temperatures. futurism.com Such research into mass entanglement in a hot and messy environment could lead to advancements in ultra-sensitive magnetic sensors for applications ranging from medical brain imaging to the search for dark matter. futurism.com

In other experiments crucial for the development of a quantum internet, researchers have entangled two individual rubidium atoms separated by 33 kilometers (20 miles) of fiber optic cable. iflscience.com This was achieved by entangling each atom with a photon it emitted and then performing a joint measurement on the photons, which in turn entangles the atoms. iflscience.com These entangled atoms can serve as "quantum memory" nodes in a future quantum network. iflscience.com Furthermore, individual rubidium atoms have been used to create triggered sources of single photons, which are fundamental for quantum information processing. acs.org

While this research focuses on rubidium atoms rather than the Rb₂Se compound, it underscores the inherent quantum potential of the element. The principles and techniques developed in these studies could inform future explorations of quantum phenomena, such as coherence and entanglement, in more complex rubidium-based solid-state systems.

Catalytic and Environmental Research Applications of this compound

Nanomaterials often exhibit unique catalytic properties due to their high surface-area-to-volume ratio and specific electronic characteristics. This compound nanoparticles have emerged as a material of interest for applications in catalysis. nanorh.com

Research suggests that Rb₂Se nanoparticles can function as effective catalysts in various chemical reactions. nanorh.com They have been identified as having potential to facilitate processes such as the hydrogenation of organic compounds and other transformations in organic synthesis. nanorh.com The catalytic properties of these nanoparticles can be harnessed to improve reaction rates and increase the yield of desired products.

While detailed mechanistic studies and a broad range of demonstrated applications are still emerging areas of research, the electronic properties of this compound make it a promising candidate for further investigation as a catalyst or co-catalyst. Its ability to potentially facilitate chemical reactions could be valuable in developing more efficient processes in synthetic chemistry. nanorh.com

Adsorption and Remediation Studies using this compound Materials (e.g., pollutant removal)

The application of advanced nanomaterials for environmental remediation is a rapidly growing field of research. Among these, this compound (Rb₂Se) nanoparticles have been identified as a material with significant potential for environmental cleanup, particularly for the removal of pollutants from water and air. exlibrisgroup.comnih.govnanorh.com The utility of this compound in this domain stems from its ability to function as either an adsorbent or a catalyst to decompose harmful substances. exlibrisgroup.comnanorh.com

Research into the environmental applications of this compound nanoparticles suggests they can be employed to adsorb or catalytically break down various pollutants, contributing to cleaner environmental practices. exlibrisgroup.comnih.gov The high surface-area-to-volume ratio and specific electronic properties of Rb₂Se nanoparticles are expected to enhance their interaction with contaminants, facilitating their removal. nanorh.com

However, while the potential for using this compound-based materials in adsorption and remediation is recognized, detailed research findings and quantitative data on specific pollutant removal efficiencies are not extensively documented in current scientific literature. This indicates that the use of this compound for environmental remediation is an emerging area of study, with further investigation required to fully characterize its adsorption capacities, kinetics, and the types of pollutants it can effectively remove. Consequently, specific data for inclusion in a detailed research table is not available at this time.

Photocatalytic Applications of this compound for Water Splitting and CO₂ Reduction

The semiconductor properties of selenide compounds make them candidates for photocatalysis, a process that uses light to drive chemical reactions. This is particularly relevant for renewable energy production, such as splitting water into hydrogen and reducing carbon dioxide into chemical feedstocks.

Photocatalytic Water Splitting

Photocatalytic water splitting is a process where a semiconductor material absorbs light energy to generate electron-hole pairs, which then drive the reduction of protons to hydrogen (H₂) and the oxidation of water to oxygen (O₂). A key requirement for a photocatalyst is that its electronic band structure must straddle the redox potentials of water.

Table 1: Theoretical Properties of Rubidium-Silver-Selenide (RbₓAg₁₋ₓSe) Relevant to Photocatalysis

Property Finding Source(s)
Material Composition Rubidium-Silver-Selenide Alloy (RbₓAg₁₋ₓSe) researchgate.net
Band Gap Range 1.41–2.75 eV researchgate.net
Optical Absorption Satisfactory absorption in the order of 10⁴–10⁵ cm⁻¹ in visible and UV regions. researchgate.net
Predicted Application Satisfactory photocatalytic activity for seawater splitting. researchgate.net
Methodology Density Functional Theory (DFT) Calculations researchgate.net

This theoretical work establishes that incorporating this compound into other metal selenides is a valid strategy for engineering new materials with properties tailored for environmental and energy applications, specifically water splitting. researchgate.net

CO₂ Reduction

The photocatalytic reduction of carbon dioxide (CO₂) into valuable fuels (such as methane (B114726) or methanol) is another critical area of sustainable energy research. This process also relies on semiconductor photocatalysts to absorb light and generate charge carriers with sufficient potential to drive the multi-electron reduction of CO₂.

While various metal selenides are being investigated for CO₂ reduction, specific research focusing on this compound or this compound-based materials for this application is not prominent in the reviewed literature. The general principles of photocatalysis suggest that as a semiconductor, this compound could potentially have activity in this area. echemi.com However, dedicated experimental or theoretical studies confirming its efficiency, product selectivity, and reaction mechanism for CO₂ photoreduction are currently lacking. Therefore, this remains a prospective but underexplored application for the compound.

Future Research Directions and Unresolved Challenges in Rubidium Selenide Studies

Novel Synthesis Routes and Scale-Up Methodologies for Rubidium Selenide (B1212193)

The synthesis of high-purity, crystalline rubidium selenide is foundational for both fundamental research and technological application. Current laboratory-scale synthesis methods, such as direct solid-state reactions of rubidium and selenium at high temperatures or reactions in liquid ammonia (B1221849), provide a baseline for producing the material. wikipedia.org However, these methods present challenges for scalability, safety, and cost-effectiveness.

Future research should explore more sophisticated and controllable synthesis routes. Low-temperature methods like solvothermal and hydrothermal synthesis, which have been successful for other metal selenides, could offer better control over particle size, morphology, and crystallinity while reducing energy consumption. mdpi.com Metal-Organic Chemical Vapor Deposition (MOCVD) and other vapor-phase techniques could be developed to produce high-quality thin films of Rb₂Se, which is crucial for electronic and optoelectronic device fabrication. mdpi.com The use of single-source precursors, which contain both rubidium and selenium in one molecule, could also simplify the synthesis process and improve the stoichiometry of the final product. acs.org

A significant unresolved challenge is the scale-up of these synthesis methodologies. Transitioning from laboratory-gram-scale to industrial-kilogram-scale production requires overcoming several hurdles. These include managing the high reactivity of rubidium metal, ensuring a consistent and homogenous reaction environment, and developing cost-effective purification processes. Research into continuous flow reactors and automated synthesis platforms could provide pathways for efficient and reproducible large-scale production of this compound.

Synthesis RouteDescriptionPotential AdvantagesKey Research Challenges
Solid-State ReactionDirect reaction of stoichiometric amounts of elemental rubidium and selenium under inert atmosphere at high temperatures (e.g., 800°C). Conceptually simple, yields crystalline product.High temperatures, difficulty in controlling morphology, potential for impurities.
Liquid Ammonia SynthesisReaction of metallic rubidium and selenium in liquid ammonia as a solvent. wikipedia.orgLower reaction temperature compared to solid-state, good for forming alkali metal chalcogenides.Requires cryogenic conditions, handling of hazardous liquid ammonia.
Solvothermal/HydrothermalReaction in a sealed vessel using a solvent at temperatures above its boiling point. mdpi.comExcellent control over particle size and shape, potential for lower synthesis temperatures. mdpi.comRequires specialized high-pressure equipment, solvent selection is critical.
MOCVDDecomposition of volatile metal-organic precursors on a heated substrate to form a thin film. mdpi.comHigh-quality, uniform thin films suitable for device fabrication.Development of suitable volatile and stable Rb and Se precursors.
Single-Source PrecursorsUsing a single compound that contains both Rb and Se, which decomposes to form Rb₂Se. acs.orgImproved stoichiometric control, potentially lower decomposition temperatures.Design and synthesis of stable and efficient precursor molecules.

Integration of this compound into Multicomponent and Heterogeneous Systems

The true potential of this compound may lie not as a standalone material but as a component in more complex systems. Integrating Rb₂Se into multicomponent alloys, nanocomposites, and heterostructures can create new materials with tailored functionalities that surpass those of the individual constituents. nanorh.com

A promising research direction is the creation of ternary and quaternary selenide alloys. For example, theoretical and experimental studies on alloying silver selenide (Ag₂Se) with Rb₂Se to form RbₓAg₁₋ₓSe have shown that this can tune the bandgap and improve thermoelectric properties. rsc.orgrsc.org Another area of interest is the formation of complex polyselenides, such as the novel ternary niobium selenide Rb₁₂Nb₆Se₃₅, which exhibits unique one-dimensional chain-like structures. capes.gov.br

Furthermore, rubidium is used as an additive in the post-deposition treatment of other high-performance materials. In Copper Indium Gallium Selenide (CIGS) solar cells, a rubidium fluoride (B91410) (RbF) treatment leads to the formation of a passivating Rb-In-Se phase (likely RbInSe₂) at the surface, which is critical for achieving record efficiencies. dntb.gov.uaacs.org Future research should systematically explore the role of Rb₂Se as a building block or surface modification layer in a wide range of electronic and energy materials, including perovskites, thermoelectrics, and catalysts. researchgate.netresearchgate.net The key challenges will be to control the composition, phase purity, and interfacial integrity in these complex, heterogeneous systems.

Addressing Stability and Degradation Mechanisms in this compound-Based Materials

For any material to be viable in a commercial device, it must exhibit long-term stability under operational conditions. This compound is known to be hygroscopic and reacts with water, which presents a significant challenge for its practical application. wikipedia.org While its intrinsic thermal stability is relatively high, its behavior within a full device stack, exposed to heat, light, and electrical bias, is largely unknown.

A critical area for future research is the systematic investigation of the degradation mechanisms of Rb₂Se and materials containing it. This involves identifying the chemical and physical pathways through which the material breaks down. Potential degradation routes include oxidation from ambient exposure, decomposition at interfaces with other materials in a device, and ion migration under an electric field. Studies on perovskite solar cells, where rubidium is often incorporated to enhance stability, have shown that ion migration and reactions at interfaces are major sources of degradation. researchgate.netmdpi.com These findings provide a valuable starting point for investigating similar phenomena in Rb₂Se-based systems.

Developing effective strategies to mitigate these degradation pathways is paramount. Research into encapsulation and barrier layers is essential to protect Rb₂Se from moisture and oxygen. researchgate.net Surface passivation techniques, potentially using organic molecules or other inorganic thin films, could be explored to stabilize the surface and reduce defect-related degradation. Furthermore, compositional engineering, such as alloying Rb₂Se with other stable elements, could intrinsically enhance its chemical and thermal resilience. rsc.org

Synergistic Experimental and Theoretical Approaches for this compound Materials Design

The traditional trial-and-error approach to materials discovery is time-consuming and inefficient. A modern, accelerated approach involves a strong synergy between theoretical calculations and experimental validation. This is particularly crucial for exploring the vast compositional and structural landscape of Rb₂Se-based multicomponent materials.

Computational materials science, particularly using Density Functional Theory (DFT), has become a powerful predictive tool. nih.gov Theoretical calculations can be used to predict the fundamental properties of this compound, such as its electronic band structure, phase stability, and defect formation energies. aps.org This predictive capability can guide experimental efforts by identifying the most promising new compounds and synthesis routes. For example, a combined DFT and experimental study on RbₓAg₁₋ₓSe successfully predicted and then validated that the alloy would be stable and possess tunable electronic properties suitable for energy applications. rsc.org

Future research should deepen this synergy. High-throughput computational screening can be employed to rapidly evaluate thousands of potential Rb₂Se-containing compounds for specific applications, such as thermoelectricity or photovoltaics. nih.gov Theoretical modeling can also provide fundamental insights into the mechanisms observed in advanced characterization experiments, helping to interpret complex data related to degradation or interfacial phenomena. By using theory to guide synthesis and characterization, and using experimental results to validate and refine theoretical models, the development of next-generation materials based on this compound can be significantly accelerated. acs.org

Q & A

Q. What are the standard methods for synthesizing rubidium selenide (Rb₂Se) in a laboratory setting?

Rb₂Se is typically synthesized via solid-state reactions. Stoichiometric amounts of rubidium and selenium are combined under inert conditions (e.g., argon atmosphere) and heated to high temperatures (e.g., 800°C) to facilitate direct elemental reaction . Post-synthesis, the product is characterized using X-ray diffraction (XRD) to confirm phase purity and crystallinity.

Q. How is the molecular weight and stoichiometry of Rb₂Se determined experimentally?

The molecular weight (249.89 g/mol) is calculated from its formula (Rb₂Se) using standard atomic weights. Experimental validation involves gravimetric analysis during synthesis and energy-dispersive X-ray spectroscopy (EDS) to confirm elemental ratios. Structural data (e.g., lattice parameters) may be inferred from related this compound compounds, such as Rb₄Si₄Se₁₀, which shares similar synthesis conditions .

Q. What characterization techniques are essential for analyzing Rb₂Se’s structural properties?

Key techniques include:

  • XRD : Resolves crystal structure and phase identification.
  • Scanning Electron Microscopy (SEM) : Assesses morphology and particle size.
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability and decomposition pathways.
  • Raman Spectroscopy : Probes vibrational modes to infer bonding characteristics .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure of Rb₂Se?

DFT simulations using generalized gradient approximation (GGA) functionals (e.g., PW91) model exchange-correlation effects to predict band structures and density of states. Spin-orbit coupling may be incorporated to refine predictions for heavy elements like rubidium. Comparative studies with experimental optical spectra (e.g., UV-Vis absorption) validate computational models .

Q. What experimental and computational contradictions arise in studying Rb₂Se’s thermodynamic stability?

Discrepancies may occur between DFT-predicted formation energies and experimental calorimetry data due to approximations in exchange-correlation functionals. For example, GGA tends to overestimate lattice constants, requiring hybrid functionals (e.g., HSE06) or post-DFT corrections (e.g., GW approximation) for improved accuracy .

Q. How does Rb₂Se function as a precursor in synthesizing ternary selenides (e.g., Rb₄Si₄Se₁₀)?

Rb₂Se serves as a rubidium source in solid-state reactions with silicon and selenium. Stoichiometric control (e.g., 4Rb₂Se + 4Si + 6Se → Rb₄Si₄Se₁₀) and reaction kinetics (e.g., heating rates, dwell times) are critical to avoid intermediate phases. In situ XRD monitors phase evolution during synthesis .

Q. What challenges exist in reproducing Rb₂Se’s experimental data across research groups?

Variability arises from:

  • Ambient sensitivity : Rb₂Se hydrolyzes readily, necessitating strict inert-atmosphere handling.
  • Synthesis parameters : Small deviations in temperature (±10°C) or stoichiometry (±2%) can yield impurities.
  • Characterization limitations : EDS may struggle with light elements (e.g., Se), requiring complementary techniques like X-ray photoelectron spectroscopy (XPS) .

Q. How does Rb₂Se’s ionic conductivity compare to other alkali metal selenides (e.g., Na₂Se, K₂Se)?

Ionic conductivity is measured via impedance spectroscopy. Rb₂Se’s larger cation (Rb⁺) may reduce activation energy for ion migration compared to Na₂Se, but its hygroscopic nature complicates measurements. Computational studies suggest a trade-off between lattice flexibility and ion mobility .

Methodological Guidelines

How to design a robust research question for Rb₂Se studies?

Align questions with FEASIBLE criteria:

  • Focused : Narrow scope (e.g., “How does doping affect Rb₂Se’s bandgap?”).
  • Researchable : Ensure data accessibility (e.g., synthesis protocols, computational tools).
  • Significant : Address gaps (e.g., “Why does Rb₂Se exhibit atypical thermal stability?”).
  • Ethical : Adhere to safety protocols for reactive materials .

Q. What statistical methods resolve contradictions in Rb₂Se research data?

  • Error propagation analysis : Quantifies uncertainties in synthesis and characterization.
  • Multivariate regression : Identifies correlations between synthesis parameters and material properties.
  • Bayesian inference : Updates prior models (e.g., DFT predictions) with experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.